4-Bromo-gbr
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
148832-05-7 |
|---|---|
Molecular Formula |
C28H31BrN2O |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
1-[2-[(4-bromophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C28H31BrN2O/c29-27-15-13-26(14-16-27)28(25-11-5-2-6-12-25)32-23-22-31-20-18-30(19-21-31)17-7-10-24-8-3-1-4-9-24/h1-16,28H,17-23H2/b10-7+ |
InChI Key |
KEPQEWLXVDKLRA-JXMROGBWSA-N |
SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)CC=CC4=CC=CC=C4 |
Isomeric SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)CC=CC4=CC=CC=C4 |
Synonyms |
4-bromo-GBR |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Putative Dopamine Transporter Inhibitor 4-Bromo-GBR
Disclaimer: The compound "4-Bromo-GBR" is not a recognized chemical entity with established data in the public domain. This guide is based on the hypothetical structure of 1-[2-[bis(4-bromophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, an analogue of the well-characterized dopamine transporter (DAT) inhibitor, GBR 12909. The properties and experimental details described herein are extrapolated from structure-activity relationship (SAR) studies of related GBR analogues and general pharmacological testing protocols.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. Its modulation is a key strategy in the treatment of various neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse. The GBR series of compounds, typified by GBR 12909, are potent and selective inhibitors of the DAT. This guide explores the chemical structure, predicted properties, and hypothetical experimental evaluation of "this compound," a putative analogue of GBR 12909 where the 4-fluoro substituents on the diphenylmethyl moiety are replaced with bromine.
Chemical Structure and Properties
The hypothesized chemical structure of this compound is 1-[2-[bis(4-bromophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.
IUPAC Name: 1-[2-[bis(4-bromophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine
Molecular Formula: C34H36Br2N2O
Molecular Weight: 664.47 g/mol
Predicted Properties: Based on the structure-activity relationships of GBR 12909 analogues, the substitution of fluorine with the larger and more lipophilic bromine atoms at the 4-position of the phenyl rings is expected to influence its binding affinity and selectivity for the dopamine, norepinephrine (NET), and serotonin (SERT) transporters. Halogen substitution on the diphenylmethyl moiety is a common strategy in the design of DAT inhibitors. While direct data is unavailable, it is plausible that this compound would retain high affinity for the DAT.
Predicted Pharmacological Profile
The pharmacological profile of this compound is predicted based on the known properties of GBR 12909 and its analogues. GBR 12909 is a potent and selective dopamine reuptake inhibitor.
Table 1: Predicted Monoamine Transporter Binding Affinities (Ki, nM) for this compound in comparison to GBR 12909.
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| GBR 12909 | ~1-5 | >500 | >500 | >100 | >100 |
| This compound (Predicted) | 5-20 | >500 | >500 | >25 | >25 |
Note: The values for this compound are hypothetical and extrapolated from general SAR trends of GBR analogues. The larger bromine atoms may introduce steric hindrance, potentially slightly decreasing the affinity for DAT compared to the fluoro-substituted GBR 12909.
Experimental Protocols
The following are detailed methodologies for the synthesis and in vitro evaluation of a compound like this compound.
Synthesis of 1-[2-[bis(4-bromophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine
The synthesis of this compound can be approached by adapting established procedures for GBR 12909 and its analogues. A plausible synthetic route is outlined below:
Step 1: Synthesis of bis(4-bromophenyl)methanol
-
To a solution of 4-bromobenzaldehyde in a suitable solvent like tetrahydrofuran (THF), add a Grignard reagent prepared from 4-bromobromobenzene and magnesium turnings at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford bis(4-bromophenyl)methanol.
Step 2: Synthesis of 1-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazine
-
React 1-(2-hydroxyethyl)piperazine with 1-bromo-3-phenylpropane in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile.
-
Heat the reaction mixture at reflux until the starting materials are consumed (monitored by TLC).
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield 1-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazine.
Step 3: Synthesis of 1-[2-[bis(4-bromophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (this compound)
-
To a solution of bis(4-bromophenyl)methanol in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride at 0 °C to form the corresponding benzhydryl chloride in situ.
-
In a separate flask, prepare a solution of 1-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazine and a non-nucleophilic base (e.g., proton sponge) in an anhydrous solvent like dichloromethane.
-
Add the freshly prepared bis(4-bromophenyl)methyl chloride solution to the piperazine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine transporter using [³H]WIN 35,428 as the radioligand.
Materials:
-
Rat striatal tissue or cells expressing the human dopamine transporter.
-
[³H]WIN 35,428 (specific activity ~80 Ci/mmol).
-
Unlabeled GBR 12909 (for non-specific binding determination).
-
Test compound (this compound).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well plates, filter mats, and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]WIN 35,428 (final concentration ~0.5 nM), and membrane preparation.
-
Non-specific Binding: Unlabeled GBR 12909 (final concentration ~10 µM), [³H]WIN 35,428, and membrane preparation.
-
Competition: A range of concentrations of this compound, [³H]WIN 35,428, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Dopamine Uptake Assay
This assay measures the ability of this compound to inhibit the uptake of [³H]dopamine into synaptosomes.
Materials:
-
Rat striatal tissue.
-
[³H]Dopamine (specific activity ~30-60 Ci/mmol).
-
Nomifensine or cocaine (for non-specific uptake determination).
-
Test compound (this compound).
-
Krebs-Ringer-HEPES buffer (KRH buffer): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.5 mM ascorbic acid, and 10 µM pargyline, pH 7.4.
-
Scintillation cocktail.
-
Filtration apparatus and glass fiber filters.
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat striatum in ice-cold 0.32 M sucrose solution. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (P2 fraction) in KRH buffer.
-
Assay Setup: Pre-incubate aliquots of the synaptosomal preparation with various concentrations of this compound or vehicle for 10 minutes at 37°C. For non-specific uptake, use a saturating concentration of nomifensine or cocaine.
-
Uptake Initiation: Initiate the uptake by adding [³H]dopamine (final concentration ~10-20 nM).
-
Incubation: Incubate for 5-10 minutes at 37°C.
-
Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by three rapid washes with ice-cold KRH buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Determine the amount of specific uptake by subtracting the non-specific uptake from the total uptake. Calculate the percentage inhibition of dopamine uptake for each concentration of this compound. Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
Signaling Pathways and Experimental Workflows
Dopamine Transporter Signaling Pathway
Inhibition of the dopamine transporter by compounds like this compound leads to an increase in the extracellular concentration of dopamine. This elevated dopamine level enhances the activation of postsynaptic and presynaptic dopamine receptors, leading to a cascade of intracellular signaling events.
Caption: Dopamine Transporter Inhibition Signaling Pathway.
Experimental Workflow for Characterizing a Novel DAT Inhibitor
The following diagram illustrates a typical workflow for the preclinical characterization of a novel dopamine transporter inhibitor like this compound.
Caption: Experimental Workflow for a Novel DAT Inhibitor.
Conclusion
This technical guide provides a comprehensive overview of the hypothesized compound "this compound," based on its structural similarity to the known dopamine transporter inhibitor GBR 12909. While no direct experimental data exists for this specific molecule, the provided information on its predicted properties, potential synthetic routes, and detailed experimental protocols for its evaluation offers a solid foundation for researchers and drug development professionals interested in exploring novel GBR analogues. The structure-activity relationships of related compounds suggest that this compound would likely be a potent and selective dopamine transporter inhibitor, warranting further investigation into its therapeutic potential. It is imperative that any future research on this or similar compounds begins with a de novo synthesis and thorough in vitro and in vivo characterization to validate the hypotheses presented in this guide.
An In-Depth Technical Guide on the Dopamine Transporter Affinity of 4-Bromo-GBR (GBR 12909)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of 4-Bromo-GBR, commonly known as GBR 12909, for the dopamine transporter (DAT). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the experimental workflow and relevant signaling pathways.
Core Topic: Dopamine Transporter Affinity of this compound (GBR 12909)
This compound, or GBR 12909, is a potent and selective competitive inhibitor of the dopamine transporter.[1][2] Its high affinity for DAT has made it a valuable research tool for studying the dopaminergic system and a reference compound in the development of novel DAT inhibitors.[3] Understanding its interaction with the dopamine transporter is crucial for research in areas such as neuropsychiatric disorders and substance abuse.
Quantitative Data Presentation
The binding affinity of GBR 12909 for the dopamine transporter has been determined through various in vitro assays, primarily radioligand binding and dopamine uptake inhibition assays. The following table summarizes the key quantitative data.
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 1 nM | Rat | Synaptosomal Dopamine Uptake Inhibition | [1] |
| IC50 | 5 nM | Human | [3H]BTCP Radioligand Binding Assay |
Note: The dissociation constant (Ki) is a measure of the binding affinity of a ligand to a receptor, where a lower value indicates a higher affinity. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in determining the dopamine transporter affinity of GBR 12909.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., GBR 12909) for the dopamine transporter using a radiolabeled ligand, such as [3H]GBR 12935.
1. Membrane Preparation:
-
Brain tissue (e.g., rat striatum or human caudate nucleus) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the dopamine transporters.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (containing NaCl, as binding is sodium-dependent).[4]
-
A fixed concentration of the radioligand (e.g., [3H]GBR 12935).
-
Varying concentrations of the unlabeled test compound (GBR 12909).
-
The prepared cell membranes.
-
-
To determine non-specific binding, a high concentration of a known DAT inhibitor (e.g., unlabeled GBR 12909 or cocaine) is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a set period to reach equilibrium.
3. Separation of Bound and Unbound Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The IC50 value is determined by fitting the specific binding data to a sigmoidal dose-response curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Synaptosomal [3H]Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing functional dopamine transporters.
1. Synaptosome Preparation:
-
Brain tissue rich in dopamine terminals (e.g., rat striatum) is homogenized in a sucrose buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
-
The final synaptosomal pellet is resuspended in a physiological buffer.
2. Uptake Assay:
-
Synaptosomes are pre-incubated with varying concentrations of the test compound (GBR 12909) or vehicle.
-
The uptake reaction is initiated by the addition of a low concentration of [3H]dopamine.
-
The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C.
3. Termination of Uptake:
-
The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]dopamine.
4. Quantification and Data Analysis:
-
The radioactivity trapped inside the synaptosomes on the filters is quantified by scintillation counting.
-
The IC50 value, representing the concentration of GBR 12909 that inhibits 50% of the specific [3H]dopamine uptake, is determined from the dose-response curve.
Mandatory Visualizations
Experimental Workflow for Determining DAT Affinity
References
- 1. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]GBR 12935 binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of GBR-Type Dopamine Transporter Inhibitors: A Technical Overview
An in-depth analysis of the binding affinities and functional potencies of GBR-type compounds, potent inhibitors of the dopamine transporter. This guide provides a detailed examination of their selectivity for monoamine transporters, outlining the experimental protocols used for their characterization.
Core Selectivity Data
The primary mechanism of action for GBR-type compounds is the high-affinity blockade of the dopamine transporter, which leads to an increase in extracellular dopamine concentrations.[1][2] Their therapeutic and research applications are largely defined by their selectivity for DAT over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Comparative Binding Affinities
The following table summarizes the binding affinities (Ki) of GBR12909 for the human dopamine, serotonin, and norepinephrine transporters. Lower Ki values indicate higher binding affinity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| GBR12909 | 1 | >100 | >100 | >100 | >100 |
Data sourced from Andersen (1989).[3]
This significant selectivity for DAT is a hallmark of the GBR series of compounds and is a key factor in their use as research tools to probe the function of the dopaminergic system.[1]
Experimental Protocols
The determination of the selectivity profile of a compound like GBR12909 involves two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor or transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Radioligands: [³H]GBR12935 (for DAT), [³H]Citalopram (for SERT), and [³H]Nisoxetine (for NET).
-
Test compound (e.g., GBR12909).
-
Non-specific binding control (e.g., a high concentration of a known inhibitor like mazindol).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of a neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the inhibitory potency (IC50) of the test compound on dopamine, serotonin, and norepinephrine uptake.
Materials:
-
Cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), and [³H]Norepinephrine.
-
Test compound (e.g., GBR12909).
-
Uptake buffer.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Cell Plating: Cells are plated in multi-well plates and allowed to adhere.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter is added to each well to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of GBR-type compounds and the workflow of a typical radioligand binding assay.
Caption: Mechanism of action of a GBR-type compound at the dopamine transporter.
Caption: Workflow of a radioligand displacement assay.
References
- 1. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of 4-Bromo-GBR: A Technical Whitepaper
Disclaimer: Direct preclinical studies on a compound specifically named "4-Bromo-GBR" are not publicly available in the reviewed scientific literature. This technical guide has been constructed based on the extensive research conducted on the parent compound, GBR 12909, and its various analogs. The data and protocols presented herein for "this compound" are hypothetical and extrapolated from structure-activity relationship (SAR) studies of the GBR series of compounds, particularly focusing on the influence of halogen substitutions on the diarylmethoxy moiety. This document is intended for research and drug development professionals to provide a foundational understanding of the anticipated preclinical characteristics of such a compound.
Introduction
GBR 12909, 1-[2-(bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine, is a potent and selective dopamine transporter (DAT) inhibitor.[1][2][3] Its high affinity and selectivity for the DAT have made it a valuable research tool for studying the dopaminergic system and a lead compound for the development of potential therapeutics for conditions such as cocaine addiction.[4] The structure of GBR 12909 features two 4-fluorophenyl rings, and modifications of these rings have been a key area of SAR studies to modulate potency and selectivity. This whitepaper focuses on a hypothetical analog, "this compound," where the fluorine atoms on the phenyl rings are replaced with bromine atoms. Bromine, being larger and more lipophilic than fluorine, is expected to alter the pharmacological profile of the compound.
Predicted Pharmacological Profile
Based on the established SAR of GBR 12909 analogs, a 4-bromo substitution is anticipated to influence the compound's interaction with the dopamine transporter. Halogen substitutions on the phenyl rings of GBR analogs have been shown to be well-tolerated and can enhance DAT binding affinity.[4] It is hypothesized that this compound would retain high affinity for the DAT.
In Vitro Activity
The following table summarizes the predicted in vitro binding affinities and uptake inhibition potencies of this compound compared to GBR 12909. These values are extrapolated from the known high affinity of GBR 12909 and the general observation that halogen substitutions are favorable for DAT interaction.[1][4]
| Compound | Target | Assay Type | Predicted Ki (nM) | Predicted IC50 (nM) |
| This compound | DAT | [3H]WIN 35,428 Binding | 1 - 5 | N/A |
| DAT | [3H]Dopamine Uptake | N/A | 1 - 10 | |
| SERT | [3H]Paroxetine Binding | >1000 | N/A | |
| NET | [3H]Nisoxetine Binding | >1000 | N/A | |
| GBR 12909 | DAT | [3H]GBR 12935 Binding | 1 | N/A |
| DAT | [3H]Dopamine Uptake | N/A | 40 - 51[5] | |
| SERT | [3H]Paroxetine Binding | >10,000 | N/A | |
| NET | [3H]Nisoxetine Binding | >10,000 | N/A |
DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter. Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration. Values for this compound are hypothetical.
In Vivo Activity
The in vivo effects of this compound are predicted to be consistent with a potent and selective DAT inhibitor, similar to GBR 12909.[5][6] This would likely manifest as increased locomotor activity and other dopamine-mediated behaviors.
| Compound | Animal Model | Assay | Predicted Effect |
| This compound | Rat | Locomotor Activity | Dose-dependent increase |
| Mouse | Drug Discrimination | Generalization to cocaine-like stimulus | |
| GBR 12909 | Rat | Locomotor Activity | Dose-dependent increase[6] |
| Rat | Circling behavior in 6-OHDA lesioned rats | Ipsilateral circling[5] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in determining the preclinical profile of this compound. These protocols are based on standard procedures used for the evaluation of GBR 12909 and its analogs.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Rat striatal (for DAT), cortical (for NET), and whole brain minus striatum (for SERT) tissue homogenates.
-
Radioligands: [3H]WIN 35,428 (for DAT), [3H]Paroxetine (for SERT), [3H]Nisoxetine (for NET).
-
This compound and reference compounds (e.g., GBR 12909, cocaine, citalopram, desipramine).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare tissue homogenates and resuspend in incubation buffer.
-
In a 96-well plate, add tissue homogenate, radioligand at a concentration near its Kd, and varying concentrations of this compound or reference compounds.
-
For non-specific binding determination, a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) is used.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate Ki values using the Cheng-Prusoff equation.
Synaptosomal [3H]Dopamine Uptake Assay
Objective: To measure the functional inhibition of dopamine uptake by this compound.
Materials:
-
Rat striatal synaptosomes.
-
[3H]Dopamine.
-
Krebs-Ringer buffer (containing 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 22 mM NaHCO3, 10 mM glucose, and 0.1 mM ascorbic acid, pH 7.4).
-
This compound and reference compounds.
-
Scintillation counter.
Procedure:
-
Isolate synaptosomes from rat striatum.
-
Pre-incubate synaptosomes with varying concentrations of this compound or reference compounds in Krebs-Ringer buffer.
-
Initiate uptake by adding [3H]Dopamine at a final concentration of approximately 10 nM.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate uptake by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer.
-
Measure radioactivity using a scintillation counter.
-
Calculate IC50 values from concentration-response curves.
In Vivo Locomotor Activity
Objective: To assess the stimulant effects of this compound in rats.
Materials:
-
Male Wistar rats (250-300 g).
-
This compound dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO).
-
Open-field activity chambers equipped with infrared beams.
-
Data acquisition software.
Procedure:
-
Habituate rats to the activity chambers for 60 minutes one day prior to the experiment.
-
On the test day, place rats in the activity chambers and allow them to acclimate for 30 minutes.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg).
-
Immediately return the rats to the activity chambers and record locomotor activity (e.g., distance traveled, rearing counts) for a period of 120 minutes.
-
Analyze the data to determine the dose-response effect of this compound on locomotor activity.
Visualizations
Proposed Mechanism of Action
The primary mechanism of action for GBR-type compounds is the inhibition of the dopamine transporter, leading to an increase in extracellular dopamine levels in the synapse.
Caption: Proposed mechanism of this compound at the dopaminergic synapse.
Experimental Workflow for In Vitro Profiling
The following diagram illustrates the workflow for the in vitro characterization of a novel GBR analog like this compound.
Caption: Workflow for the in vitro pharmacological profiling of this compound.
Logical Relationship for SAR of GBR Analogs
This diagram illustrates the general structure-activity relationships for GBR 12909 analogs, providing a basis for the predictions about this compound.
Caption: Structure-activity relationship (SAR) map for GBR 12909 analogs.
Conclusion
While direct experimental data for "this compound" is currently unavailable, the extensive body of research on GBR 12909 and its analogs provides a strong foundation for predicting its preclinical profile. It is anticipated that this compound would be a potent and selective dopamine transporter inhibitor, exhibiting in vitro and in vivo properties characteristic of this class of compounds. The experimental protocols and conceptual frameworks presented in this whitepaper offer a comprehensive guide for the future investigation and development of this compound and other novel GBR analogs. Further empirical studies are necessary to validate these predictions and fully elucidate the pharmacological and toxicological profile of this specific compound.
References
- 1. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of 4-Bromo-GBR: A Technical Whitepaper
Disclaimer: Direct experimental data on the neurochemical effects of 4-Bromo-GBR is not currently available in peer-reviewed literature. This technical guide therefore provides a detailed analysis of the well-characterized parent compound, GBR 12909, and offers a theoretical perspective on the potential neurochemical impact of a 4-bromo substitution. This information is intended for researchers, scientists, and drug development professionals.
Introduction
GBR 12909, [1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine], is a potent and selective dopamine reuptake inhibitor (DRI) that has been extensively studied as a pharmacological tool to investigate the role of the dopamine transporter (DAT) in various neurological processes. Its high affinity and selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters have made it a valuable research compound. This whitepaper summarizes the known neurochemical effects of GBR 12909 and extrapolates the potential effects of a 4-bromo substitution on its structure, a hypothetical analog hereafter referred to as this compound.
Neurochemical Profile of GBR 12909
The primary mechanism of action of GBR 12909 is the competitive inhibition of the dopamine transporter, leading to an increase in the extracellular concentration of dopamine in the synaptic cleft.
In Vitro Binding Affinities
Quantitative data from radioligand binding assays demonstrate the high affinity and selectivity of GBR 12909 for the dopamine transporter.
| Target | Binding Affinity (Ki) | Reference |
| Dopamine Transporter (DAT) | ~1 nM | [1] |
| Serotonin Transporter (SERT) | >100-fold lower than DAT | [1] |
| Norepinephrine Transporter (NET) | >100-fold lower than DAT | [1] |
| Histamine H1 Receptor | ~20-fold lower than DAT | [1] |
In Vitro Uptake Inhibition
Functional assays measuring the inhibition of neurotransmitter uptake into synaptosomes confirm the potent and selective dopaminergic activity of GBR 12909.
| Neurotransmitter Uptake | Inhibition Potency (IC50) | Reference |
| Dopamine | 40-51 nM | [2] |
| Norepinephrine | 560-2600 nM | [2] |
In Vivo Neurochemical Effects
In vivo microdialysis studies in rodents have shown that systemic administration of GBR 12909 leads to a significant and sustained increase in extracellular dopamine levels in various brain regions, including the striatum and nucleus accumbens.
Theoretical Neurochemical Profile of this compound
The introduction of a bromine atom at the 4-position of one of the phenyl rings of the diphenylmethoxy moiety of GBR 12909 would be expected to modulate its neurochemical profile. The following predictions are based on established structure-activity relationships (SAR) of dopamine transporter inhibitors.
Potential Effects on Binding Affinity and Selectivity
Halogen substitution on the aromatic rings of DAT inhibitors can influence binding affinity and selectivity. A bromine atom at the 4-position is a relatively bulky and lipophilic substituent.
-
Dopamine Transporter (DAT): The impact on DAT affinity is difficult to predict without experimental data. Depending on the specific interactions within the DAT binding pocket, the bromo substitution could either enhance or decrease affinity.
-
Serotonin and Norepinephrine Transporters (SERT/NET): Halogenation can sometimes alter selectivity. It is possible that a 4-bromo substitution could slightly increase affinity for SERT or NET, potentially reducing the high selectivity observed with GBR 12909.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the neurochemical profile of compounds like GBR 12909 and would be applicable to the study of this compound.
Radioligand Binding Assay for Dopamine Transporter
This protocol outlines a standard procedure for determining the binding affinity of a test compound for the dopamine transporter using a competitive radioligand binding assay.
Materials:
-
Rat striatal tissue or cells expressing the human dopamine transporter.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Synaptosomal Dopamine Uptake Assay
This protocol describes a method to measure the functional inhibition of dopamine uptake into synaptosomes.
Materials:
-
Rat striatal tissue.
-
Sucrose buffer (e.g., 0.32 M sucrose).
-
Krebs-Ringer bicarbonate buffer.
-
[³H]Dopamine.
-
Test compound (this compound).
-
Uptake inhibitors for SERT and NET (to ensure specificity).
-
Scintillation cocktail and counter.
Procedure:
-
Synaptosome Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate to obtain a crude synaptosomal pellet. Resuspend the pellet in Krebs-Ringer bicarbonate buffer.
-
Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of the test compound.
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]dopamine to the synaptosome suspension.
-
Uptake Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the procedure for in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving rodent.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Test compound (this compound).
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum).
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Drug Administration: After establishing a stable baseline of dopamine levels, administer the test compound.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and plot the time course of the drug's effect.
Visualizations
Dopamine Signaling Pathway
The following diagram illustrates the key components of the dopaminergic synapse and the site of action for a dopamine reuptake inhibitor like GBR 12909.
Caption: Dopaminergic synapse showing synthesis, release, reuptake, and receptor binding of dopamine.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a novel compound targeting the dopamine transporter.
Caption: Workflow for in vitro characterization of a novel dopamine transporter inhibitor.
Conclusion
GBR 12909 is a well-established, highly potent, and selective dopamine reuptake inhibitor. While the specific neurochemical effects of this compound remain to be experimentally determined, this whitepaper provides a comprehensive overview of the parent compound's profile and a theoretical framework for predicting the impact of a 4-bromo substitution. The experimental protocols detailed herein offer a roadmap for the empirical characterization of this compound and other novel GBR analogs. Further research is warranted to elucidate the precise pharmacological properties of this compound and its potential as a tool for neuroscience research or as a therapeutic agent.
References
The Behavioral Pharmacology of GBR Analogs: A Technical Guide for Researchers
Disclaimer: Publicly available scientific literature does not contain specific research on a compound designated "4-Bromo-GBR." This guide, therefore, focuses on the well-characterized behavioral pharmacology of the GBR series of potent and selective dopamine uptake inhibitors, with a primary focus on GBR 12909 as a representative compound. The principles and methodologies detailed herein are directly applicable to the preclinical assessment of novel GBR analogs.
Executive Summary
The GBR series of compounds, particularly GBR 12909, are potent and selective inhibitors of the presynaptic dopamine transporter (DAT). This mechanism of action leads to an increase in extracellular dopamine concentrations in key brain regions associated with reward, motivation, and motor control. Consequently, these compounds exhibit a behavioral profile characteristic of dopamine-enhancing psychostimulants. This guide provides an in-depth overview of the behavioral effects of GBR analogs, including their impact on locomotor activity, drug discrimination, and self-administration. Detailed experimental protocols and data are presented to facilitate further research and development in this area.
Core Mechanism of Action: Dopamine Transporter Inhibition
The primary mechanism of action for the GBR series is the inhibition of dopamine reuptake via the dopamine transporter. This leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Figure 1: Mechanism of action of GBR analogs at the dopamine synapse.
Quantitative In Vitro Data
The following table summarizes the in vitro binding affinities of representative GBR compounds for the dopamine and norepinephrine transporters.
| Compound | Target | Species | IC50 (nM) | Reference |
| GBR 12909 | [3H]Dopamine Uptake | Rat Neostriatum | 40-51 | [1] |
| GBR 13098 | [3H]Dopamine Uptake | Rat Neostriatum | 40-51 | [1] |
| GBR 13069 | [3H]Dopamine Uptake | Rat Neostriatum | 40-51 | [1] |
| GBR 12909 | [3H]Norepinephrine Uptake | Rat Occipital Cortex | 560-2600 | [1] |
| GBR 13098 | [3H]Norepinephrine Uptake | Rat Occipital Cortex | 560-2600 | [1] |
| GBR 13069 | [3H]Norepinephrine Uptake | Rat Occipital Cortex | 560-2600 | [1] |
Behavioral Pharmacology
Locomotor Activity
GBR compounds typically increase spontaneous locomotor activity in rodents. This effect is dose-dependent and can be attenuated by dopamine receptor antagonists, confirming the dopaminergic mechanism.[1][2]
Experimental Protocol: Open Field Locomotor Activity
-
Subjects: Male mice or rats are individually housed with ad libitum access to food and water.
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to testing.
-
Animals are administered the GBR analog or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Immediately after injection, animals are placed in the center of the open field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis: Locomotor activity data are typically analyzed using a one-way or two-way ANOVA, followed by post-hoc tests to compare drug-treated groups to the vehicle control group.
Figure 2: Experimental workflow for assessing locomotor activity.
Drug Discrimination
In drug discrimination paradigms, animals are trained to recognize the interoceptive effects of a specific drug. GBR 12909 has been shown to substitute for the discriminative stimulus effects of cocaine, indicating that they produce similar subjective effects.[3][4][5]
Experimental Protocol: Two-Lever Drug Discrimination
-
Subjects: Rats or non-human primates are typically used. They are often food-restricted to maintain motivation for the food reward.
-
Apparatus: A standard operant conditioning chamber with two response levers and a food dispenser.
-
Procedure:
-
Training: Animals are trained to press one lever ("drug lever") after receiving an injection of the training drug (e.g., cocaine) and the other lever ("saline lever") after receiving a saline injection to receive a food reward.
-
Testing: Once the animals have learned the discrimination, test sessions are conducted where a novel compound (e.g., a GBR analog) is administered, and the percentage of responses on the drug-appropriate lever is measured. Full substitution is generally considered to be ≥80% of responses on the drug lever.
-
-
Data Analysis: The primary dependent measure is the percentage of responses on the drug-appropriate lever. ED50 values can be calculated to determine the potency of a compound to produce the discriminative stimulus effects of the training drug.
Figure 3: Logical flow of a drug discrimination experiment.
Self-Administration
The reinforcing effects of a drug can be assessed using intravenous self-administration paradigms. GBR 12909 is self-administered by laboratory animals, indicating that it has abuse potential.[6]
Experimental Protocol: Intravenous Self-Administration
-
Subjects: Rats are surgically implanted with an intravenous catheter.
-
Apparatus: An operant conditioning chamber equipped with two levers, a syringe pump, and a drug delivery system connected to the animal's catheter.
-
Procedure:
-
Acquisition: Animals are trained to press an active lever to receive an intravenous infusion of a drug (e.g., cocaine). The other lever is inactive.
-
Substitution: Once stable responding for cocaine is established, the GBR analog is substituted for cocaine to determine if it maintains self-administration behavior.
-
Dose-Response: Different doses of the GBR analog are tested to determine the dose-response relationship for its reinforcing effects.
-
-
Data Analysis: The number of infusions earned per session is the primary dependent measure. A significant increase in responding on the active lever compared to the inactive lever indicates that the drug is reinforcing.
| Study Type | Animal Model | Key Findings | Reference |
| Locomotor Activity | Mice | GBR compounds increase locomotor activity, which is blocked by haloperidol. | [1] |
| Locomotor Activity | Rats | GBR 12909 elicits dose-dependent locomotor activation. | [2] |
| Drug Discrimination | Squirrel Monkeys | GBR 12909 fully substitutes for cocaine. | [5] |
| Drug Discrimination | Rats | GBR 12909 is equipotent to cocaine in producing cocaine-like discriminative effects. | [4] |
| Self-Administration | Rats | GBR 12909 is self-administered and has a longer duration of action than cocaine. | |
| Cocaine Seeking | Rats | GBR 12909 can reinstate extinguished cocaine-seeking behavior. | [6] |
Conclusion
The behavioral pharmacology of the GBR series of dopamine uptake inhibitors is well-established, with GBR 12909 serving as a key exemplar. These compounds reliably produce psychostimulant-like effects, including increased locomotor activity, cocaine-like discriminative stimulus effects, and reinforcement in self-administration paradigms. The experimental protocols and data presented in this guide provide a solid foundation for the preclinical evaluation of novel GBR analogs, such as the hypothetical "this compound," and for further investigation into the therapeutic potential and abuse liability of this class of compounds. Researchers and drug development professionals should utilize these established methodologies to characterize the behavioral profile of new chemical entities targeting the dopamine transporter.
References
- 1. Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential interaction of GBR 12909, a dopamine uptake inhibitor, with cocaine and methamphetamine in rats discriminating cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the discriminative-stimulus effects of GBR 12909 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of GBR 12909, WIN 35,428 and indatraline on cocaine self-administration and cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Dopamine Reuptake Inhibition: A Technical Guide to the Structure-Activity Relationship of GBR Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between the chemical structure of GBR analogs and their activity at the dopamine transporter (DAT). GBR compounds, such as GBR 12935 and GBR 12909, are potent and selective dopamine reuptake inhibitors, making them invaluable tools in neuroscience research and templates for the development of novel therapeutics for conditions like cocaine addiction and other neuropsychiatric disorders. This document provides a comprehensive overview of their structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways.
Introduction to GBR Analogs and the Dopamine Transporter
The dopamine transporter is a crucial neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[1] GBR analogs, a class of piperazine-based compounds, exhibit high affinity and selectivity for DAT, effectively blocking dopamine reuptake.[2] Understanding the structural modifications that enhance or diminish their activity is paramount for the rational design of new chemical entities with improved pharmacological profiles.
Structure-Activity Relationship (SAR) of GBR Analogs
The affinity of GBR analogs for the dopamine transporter is highly sensitive to modifications at several key positions of the molecule. The core structure consists of a central piperazine ring, a diphenylmethoxyethyl or bis(4-fluorophenyl)methoxyethyl group, and a 3-phenylpropyl side chain.
Modifications of the Diphenylmethoxy Moiety
The two phenyl rings of the diphenylmethoxy group are critical for high-affinity binding. Substitution on these rings significantly impacts potency.
Table 1: SAR of Diphenylmethoxy Moiety Modifications in GBR Analogs
| Compound/Analog | Modification | DAT Binding Affinity (Kᵢ, nM) | Reference |
| GBR 12935 | Unsubstituted Diphenylmethoxy | 1.0 - 5.5 | [3] |
| GBR 12909 | bis(4-fluorophenyl)methoxy | ~15-20 | [4] |
| Halogenated Analogs | Small halogens (F, Cl, Br) at 4,4'-positions | 11 - 30 | [5] |
| Bulky Substituents | Increasing steric bulk at 2'-position | Decreased affinity | [5] |
Modifications of the Piperazine Ring
The central piperazine ring and its nitrogen atoms are key interaction points. Alterations to this ring system can dramatically affect binding affinity and selectivity.
Table 2: SAR of Piperazine Ring Modifications in GBR Analogs
| Compound/Analog | Modification | DAT Binding Affinity (Kᵢ, nM) | Reference |
| 2,6-dioxopiperazine analogs | Introduction of carbonyl groups | Diminished affinity | [6] |
| N,N'-dimethylpropyldiamine replacement | Replacement of piperazine ring | Enhanced selectivity for NET | [6] |
Modifications of the Phenylpropyl Side Chain
The 3-phenylpropyl side chain also contributes significantly to the binding affinity.
Table 3: SAR of Phenylpropyl Side Chain Modifications in GBR Analogs
| Compound/Analog | Modification | DAT Binding Affinity (IC₅₀, nM) | Reference |
| GBR 12909 | 3-phenylpropyl | 14 | [6] |
| Azetidine derivatives | Replacement of the piperazine and modification of the linker | 6.0 - 6.6 (more potent and selective than GBR 12909) | [6] |
Experimental Protocols
Accurate assessment of the pharmacological properties of GBR analogs requires robust and well-defined experimental procedures. The following are detailed methodologies for key in vitro assays.
[³H]GBR 12935 Radioligand Binding Assay
This assay measures the affinity of test compounds for the dopamine transporter by competing with the binding of the radiolabeled GBR analog, [³H]GBR 12935.
Materials:
-
Rat striatal membranes (or other tissue/cell preparations expressing DAT)
-
[³H]GBR 12935 (specific activity ~40-60 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Test compounds (GBR analogs) at various concentrations
-
Non-specific binding control: 10 µM GBR 12909 or other high-affinity DAT inhibitor
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Harvester
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of test compound at various concentrations (or buffer for total and non-specific binding).
-
50 µL of [³H]GBR 12935 (final concentration typically 0.5-2.0 nM).
-
100 µL of membrane preparation (typically 50-150 µg of protein).
-
-
Incubation: Incubate the plates at 0-4°C for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3]
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of GBR analogs to inhibit the uptake of radiolabeled dopamine into synaptosomes or cells expressing DAT.
Materials:
-
Rat striatal synaptosomes or cells stably expressing DAT (e.g., HEK293-DAT)
-
[³H]Dopamine (specific activity ~20-40 Ci/mmol)
-
Krebs-Ringer-HEPES buffer (KRH): 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4
-
Test compounds (GBR analogs) at various concentrations
-
Non-specific uptake control: 10 µM nomifensine or other potent DAT inhibitor
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Harvester
Procedure:
-
Synaptosome/Cell Preparation: Prepare synaptosomes from rat striatum by homogenization and differential centrifugation. For cell-based assays, culture HEK293-DAT cells to confluence.
-
Assay Setup: In a 96-well microplate, pre-incubate 50 µL of synaptosome suspension or cells with 50 µL of test compound at various concentrations (or buffer for total uptake, or non-specific uptake control) for 10-20 minutes at 37°C.
-
Initiate Uptake: Add 50 µL of [³H]Dopamine (final concentration typically 10-20 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.
-
Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester, followed by three washes with ice-cold KRH buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC₅₀ value for each GBR analog by non-linear regression analysis of the concentration-response curve.[7][8]
Signaling Pathways and Experimental Workflows
The inhibition of dopamine reuptake by GBR analogs leads to an increase in extracellular dopamine levels, which in turn modulates downstream signaling pathways. The experimental workflows for evaluating these compounds are multi-stepped processes.
The dopamine transporter itself is subject to complex regulation by various signaling cascades, including protein kinase C (PKC) and protein kinase A (PKA) pathways.[1] Inhibition of DAT by GBR analogs can indirectly influence these regulatory mechanisms by altering synaptic dopamine concentrations.
Conclusion
The structure-activity relationship of GBR analogs at the dopamine transporter is a well-defined yet continually evolving field of study. The core structural features are essential for high-affinity binding, and subtle modifications can lead to significant changes in potency and selectivity. The detailed experimental protocols provided herein serve as a foundation for the accurate and reproducible evaluation of novel GBR analogs. A thorough understanding of the SAR of this important class of compounds will continue to drive the development of innovative therapeutics for a range of neurological and psychiatric disorders.
References
- 1. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to the PI3K/AKT/mTOR Signaling Pathway: From Core Mechanisms to Therapeutic Applications
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of fundamental cellular activities, including proliferation, growth, survival, and metabolism.[1][2] Its frequent dysregulation in various human cancers has made it one of the most intensely pursued targets for drug development.[3][4] This technical guide provides an in-depth overview of the PI3K/AKT/mTOR pathway, methodologies for its investigation, and quantitative data on the efficacy of targeted inhibitors.
Core Signaling Pathway
The PI3K/AKT/mTOR pathway is activated by a multitude of upstream signals, primarily through receptor tyrosine kinases (RTKs) stimulated by growth factors like EGF and IGF-1.[2][5] The pathway's core components are a series of serine/threonine kinases that relay signals from the cell surface to downstream effectors.
-
PI3K (Phosphoinositide 3-kinase): Upon activation by RTKs, Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3).[6] This process is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[2][7]
-
AKT (Protein Kinase B): PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by PDK1.[6]
-
mTOR (mammalian Target of Rapamycin): Activated AKT influences a variety of downstream targets, most notably the mTOR kinase.[8] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[8][9]
-
mTORC1: Activated by AKT, mTORC1 promotes cell growth and proliferation by phosphorylating key substrates like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are involved in mRNA translation and protein synthesis.[9][10]
-
mTORC2: This complex is involved in activating AKT itself, creating a positive feedback loop, and also plays a role in regulating the cytoskeleton.[1][9]
-
Dysregulation of this pathway, often through gain-of-function mutations in PIK3CA (encoding a PI3K catalytic subunit) or loss-of-function mutations in PTEN, leads to uncontrolled cell growth and survival, hallmarks of cancer.[3][7]
Data on Pathway Inhibitors
A multitude of drugs targeting different nodes of the PI3K/AKT/mTOR pathway have been developed. These range from pan-PI3K inhibitors to isoform-specific and dual PI3K/mTOR inhibitors.[3][5] Their efficacy, often stratified by the mutational status of pathway components like PIK3CA, has been evaluated in numerous clinical trials.
Table 1: Efficacy of Alpelisib (PI3Kα-specific inhibitor) in Breast Cancer
| Trial Name | Patient Population | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| SOLAR-1 [11] | HR+, HER2- advanced breast cancer with PIK3CA mutation | Alpelisib + Fulvestrant | Placebo + Fulvestrant | 11.0 months | 35.7% |
| SOLAR-1 [11] | HR+, HER2- advanced breast cancer without PIK3CA mutation | Alpelisib + Fulvestrant | Placebo + Fulvestrant | 7.4 months | 21.3% |
Table 2: Efficacy of Pan-PI3K Inhibitors in Various Cancers
| Inhibitor | Cancer Type | Key Finding | Reference |
| Buparlisib | HER2- Breast Cancer | Addition to paclitaxel did not improve PFS (8.0 vs 9.2 months). | [12] |
| Idelalisib | Hematologic Cancers (e.g., CLL) | Shown to be effective and safe. | [13] |
| Copanlisib | Follicular Lymphoma | Demonstrated significant anti-tumor activity. | [1] |
Experimental Protocols
Investigating the PI3K/AKT/mTOR pathway and the effects of its inhibitors requires a robust set of molecular and cellular biology techniques. Below are detailed protocols for three key assays.
Western Blot for Phosphorylated AKT (p-AKT)
This method is used to determine the activation status of AKT by detecting its phosphorylated form (e.g., at Serine 473). A decrease in the p-AKT/total-AKT ratio upon treatment with an inhibitor indicates pathway suppression.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., cancer cell lines with a known PIK3CA mutation) in culture dishes and grow to 70-80% confluency. Treat cells with the desired concentrations of the PI3K inhibitor or vehicle control for a specified time (e.g., 2-24 hours).[14]
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[15]
-
SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C with gentle agitation.[15][17]
-
Secondary Antibody Incubation: Wash the membrane multiple times with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[15]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody for total AKT.[15]
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of a purified PI3K enzyme and is used to determine the direct inhibitory potential (e.g., IC50 value) of a compound.
Methodology (Example using HTRF™ Assay): [18]
-
Reaction Setup: In a 384-well plate, incubate purified PI3K enzyme (e.g., PI3Kγ) with various concentrations of the test compound in a reaction buffer containing the substrate, PIP2.
-
Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate for a set period (e.g., 60 minutes) at room temperature to allow for the conversion of PIP2 to PIP3.[18]
-
Quenching: Stop the reaction by adding a solution containing EDTA.[18]
-
Detection: Add a detection mix containing a Europium (Eu)-labeled antibody and a fluorescently tagged PIP3 receptor (e.g., GRP1 PH domain tagged with APC). Allow this to incubate in the dark for 2 hours.
-
Signal Measurement: If PIP3 has been produced, it will bind the receptor, bringing the Eu-donor and APC-acceptor into close proximity, generating a FRET signal. Measure the signal using a multilabel plate reader (excitation at 320 nm, dual emission at 615 nm and 665 nm).[18]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The inhibition of PI3K activity is determined by the reduction in this ratio compared to a vehicle control. IC50 values can be calculated by fitting the data to a dose-response curve.[18]
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the impact of a compound on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor and incubate for a desired period (e.g., 48-72 hours). Include wells with untreated cells (negative control) and media only (background control).[21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[19][22] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Shake the plate gently to ensure complete solubilization and measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.[20]
-
Data Analysis: Subtract the background absorbance from all readings. Cell viability is expressed as a percentage relative to the untreated control cells.
Experimental and Logical Workflows
Effective drug discovery relies on a structured workflow that integrates various experimental stages. A typical screening cascade for identifying and characterizing PI3K inhibitors is visualized below.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR - Wikipedia [en.wikipedia.org]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. The efficacy and safety of PI3K and AKT inhibitors for patients with cancer: A systematic review and network meta-analy… [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. The efficacy and safety of PI3K and AKT inhibitors for patients with cancer: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western blotting of Akt phosphorylation. [bio-protocol.org]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
The Potential of 4-Bromo-GBR in Rodent Models of Parkinson's Disease: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Rationale for Targeting the Dopamine Transporter in Parkinson's Disease
The core pathology of Parkinson's disease involves the degeneration of dopaminergic neurons, resulting in a deficiency of dopamine in the striatum. The dopamine transporter (DAT) is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[1] Inhibition of DAT presents a logical therapeutic strategy to enhance dopaminergic neurotransmission by prolonging the availability of synaptic dopamine.
GBR12909, a potent and selective DAT inhibitor, has been extensively studied for its effects on the dopamine system.[2] It exhibits high affinity for the DAT and has been shown to increase extracellular dopamine levels and modulate locomotor activity in rodents.[3][4] Given that 4-Bromo-GBR is a structural analog of GBR12909, it is hypothesized to share a similar mechanism of action and therapeutic potential in models of Parkinson's disease. This guide will therefore extrapolate from the known properties of GBR12909 to outline a framework for the preclinical evaluation of this compound.
Rodent Models of Parkinson's Disease
The two most widely used neurotoxin-based rodent models of Parkinson's disease are the 6-hydroxydopamine (6-OHDA) and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models. These models replicate the key pathological hallmark of PD – the loss of dopaminergic neurons.[5][6]
The 6-OHDA Model
The 6-OHDA model is a well-established and widely used model, particularly in rats.[5] 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic and noradrenergic neurons via their respective transporters.[7] Intracerebral injection of 6-OHDA leads to the degeneration of these neurons.
The MPTP Model
The MPTP model is commonly used in mice.[6] MPTP is a lipophilic pro-toxin that crosses the blood-brain barrier and is metabolized to the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by monoamine oxidase B (MAO-B) in astrocytes.[8] MPP+ is then selectively taken up by the dopamine transporter into dopaminergic neurons, where it inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and ultimately, cell death.[9]
Experimental Protocols
6-OHDA Lesioning Protocol (Rat)
A unilateral lesion is typically created by stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) or the striatum.
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
The rat is placed in a stereotaxic frame.
-
A small hole is drilled in the skull above the target injection site.
-
Coordinates for the MFB are determined based on a stereotaxic atlas (e.g., Paxinos and Watson).
-
6-OHDA (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) is infused slowly using a microsyringe.
-
-
Post-operative Care: Analgesics and supportive care are provided. Animals are allowed to recover for at least 2-3 weeks before behavioral testing.
MPTP Lesioning Protocol (Mouse)
MPTP is typically administered systemically (intraperitoneally or subcutaneously).
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
MPTP Administration:
-
Acute regimen: 4 injections of MPTP-HCl (15-20 mg/kg) at 2-hour intervals.
-
Sub-acute regimen: One injection of MPTP-HCl (25-30 mg/kg) daily for 5 consecutive days.
-
-
Post-injection Monitoring: Animals are monitored for signs of toxicity. Behavioral testing is typically performed 7-21 days after the last injection.
Administration of this compound
This compound would likely be administered systemically (e.g., intraperitoneally). The optimal dose and treatment regimen would need to be determined through dose-response studies. Based on studies with GBR12909, a starting dose range of 5-20 mg/kg could be considered.[3]
Behavioral and Neurochemical Assessments
A battery of behavioral tests is used to assess motor function, while neurochemical analyses confirm the extent of the dopaminergic lesion and the effect of the treatment.
Behavioral Tests
-
Rotational Behavior (6-OHDA model): Unilateral 6-OHDA lesions induce a rotational bias in response to dopaminergic drugs.
-
Apomorphine-induced rotation: Apomorphine, a dopamine agonist, induces contralateral rotations (away from the lesioned side).
-
Amphetamine-induced rotation: Amphetamine, a dopamine-releasing agent, induces ipsilateral rotations (towards the lesioned side).
-
-
Cylinder Test (6-OHDA model): This test assesses forelimb akinesia. Lesioned rats show a reduced use of the contralateral forelimb for support when placed in a cylinder.
-
Open Field Test: Measures general locomotor activity, including distance traveled, rearing frequency, and time spent in the center versus the periphery.
-
Rotarod Test: Assesses motor coordination and balance.
Neurochemical Analysis
-
High-Performance Liquid Chromatography (HPLC): Used to quantify dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates.
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
In Vivo Microdialysis: Allows for the measurement of extracellular dopamine levels in the striatum of freely moving animals, providing a dynamic measure of the effects of this compound on dopamine reuptake.
Data Presentation
The following tables summarize hypothetical quantitative data for the evaluation of this compound in a rodent model of Parkinson's disease, based on expected outcomes for a potent DAT inhibitor.
Table 1: Effect of this compound on Apomorphine-Induced Rotations in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Net Contralateral Rotations (rotations/90 min) |
| Vehicle | - | 350 ± 45 |
| This compound | 5 | 280 ± 38 |
| This compound | 10 | 150 ± 25** |
| This compound | 20 | 80 ± 15 |
| L-DOPA | 25 | 100 ± 20 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Striatal Dopamine Levels in MPTP-Treated Mice
| Treatment Group | Dose (mg/kg, i.p.) | Striatal Dopamine (ng/mg tissue) |
| Sham + Vehicle | - | 12.5 ± 1.2 |
| MPTP + Vehicle | - | 3.1 ± 0.5 |
| MPTP + this compound | 10 | 5.8 ± 0.8 |
| MPTP + this compound | 20 | 8.2 ± 1.0** |
| p < 0.05, **p < 0.01 compared to MPTP + Vehicle. Data are presented as mean ± SEM. |
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating this compound in a rodent model of Parkinson's disease.
Caption: Hypothesized mechanism of action of this compound at the dopaminergic synapse.
Conclusion
While direct experimental evidence for the use of this compound in rodent models of Parkinson's disease is currently lacking, its structural similarity to the potent dopamine transporter inhibitor GBR12909 provides a strong rationale for its investigation. This technical guide outlines the established methodologies for creating and validating rodent models of Parkinson's disease and for assessing the behavioral and neurochemical effects of DAT inhibitors. The provided protocols and data presentation formats offer a framework for the systematic evaluation of this compound and other novel DAT inhibitors as potential therapeutic agents for Parkinson's disease. Rigorous preclinical studies following these guidelines are essential to determine the efficacy and therapeutic window of such compounds.
References
- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 3. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of GBR 12909, a dopamine re-uptake inhibitor, on monoaminergic neurotransmission in rat striatum, limbic forebrain, cortical hemispheres and substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 9. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GBR-Class Dopamine Reuptake Inhibitors in Addiction and Reward Pathway Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide focuses on the GBR (GlaxoSmithKline, Becke, and Rossi) class of dopamine reuptake inhibitors, with a primary focus on the well-characterized compound GBR 12909 . Extensive literature searches did not yield specific data for a compound designated "4-Bromo-GBR." Therefore, this document will use GBR 12909 as a representative molecule and will discuss the potential implications of halogen substitution, such as bromination, based on structure-activity relationship (SAR) studies of related analogs.
Introduction: The Role of Dopamine Transporter in Reward and Addiction
The brain's reward system, primarily modulated by the mesolimbic dopamine pathway, is central to motivated behaviors and the reinforcing effects of drugs of abuse. The dopamine transporter (DAT) plays a critical role in this system by regulating the concentration and duration of dopamine in the synaptic cleft. By reabsorbing dopamine back into the presynaptic neuron, DAT terminates dopaminergic signaling.
Many addictive substances, such as cocaine, exert their powerful reinforcing effects by blocking DAT, leading to a surge in synaptic dopamine levels. Consequently, selective DAT inhibitors are invaluable tools for studying the mechanisms of addiction and for developing potential pharmacotherapies for substance use disorders. The GBR class of compounds, particularly GBR 12909, are highly selective and potent inhibitors of DAT, making them excellent probes for dissecting the role of dopamine reuptake in reward and addiction-related behaviors.
The GBR Class of Compounds: Focus on GBR 12909
GBR 12909 (1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine) is a diarylpiperazine derivative that has been extensively characterized as a high-affinity, selective, and competitive inhibitor of the dopamine transporter.[1] Its high selectivity for DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET) makes it a more precise tool for studying dopaminergic systems compared to less selective inhibitors like cocaine.
Mechanism of Action
GBR 12909 binds to the dopamine-binding site on the DAT protein, physically occluding the transporter and preventing the reuptake of dopamine from the synapse.[1] This leads to an accumulation of extracellular dopamine, thereby potentiating and prolonging dopaminergic neurotransmission. This action mimics the primary mechanism of cocaine, but often with different pharmacokinetic and behavioral profiles.
Structure-Activity Relationship (SAR) and the "4-Bromo" Context
While no specific data for "this compound" is available, SAR studies on GBR and benztropine analogs provide insights into how halogen substitutions on the diphenylmethyl moiety might affect activity. GBR 12909 itself contains two fluorine atoms at the 4-position of its phenyl rings, which contribute to its high affinity. Generally, in related series of DAT inhibitors, halogenation of the phenyl rings is well-tolerated and can influence binding affinity and selectivity. For instance, in some benztropine analogs, which are structurally related to the GBR series, di-halogenation at the 4 and 4' positions of the diphenyl ether resulted in high affinity at DAT.[2] It is therefore plausible that a 4-bromo substituted GBR analog could retain high affinity for DAT, though its precise pharmacological profile would require empirical determination.
Quantitative Data
The following tables summarize the binding affinities and uptake inhibition potencies of GBR 12909 and related compounds.
| Compound | Target | Binding Affinity (Ki) | Species | Reference |
| GBR 12909 | DAT | 1 nM | Rat | [1][3] |
| Histamine H1 | 20-fold lower than DAT | Rat | [1] | |
| NET | >100-fold lower than DAT | Rat | [1] | |
| SERT | >100-fold lower than DAT | Rat | [1] | |
| GBR 13069 | DAT | 40-51 nM (IC50) | Rat | [4] |
| GBR 13098 | DAT | 40-51 nM (IC50) | Rat | [4] |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are measures of potency. Lower values indicate higher potency.
Experimental Protocols
The following are generalized protocols for key experiments used to study GBR-class compounds in the context of addiction and reward. These should be adapted based on specific experimental goals and institutional guidelines.
In Vivo Microdialysis for Measuring Extracellular Dopamine
This technique allows for the direct measurement of neurotransmitter levels in the brain of a freely moving animal.
Methodology:
-
Surgical Implantation: Anesthetize the subject animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest, such as the nucleus accumbens. Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Baseline Measurement: Collect several baseline samples to establish stable dopamine levels.
-
Drug Administration: Administer GBR 12909 (or the analog of interest) systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.
-
Post-Injection Sampling: Continue collecting dialysate samples to measure the effect of the compound on extracellular dopamine concentrations over time.
-
Analysis: Analyze the dopamine content of the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Intravenous Self-Administration Studies
This is the gold standard behavioral paradigm for assessing the reinforcing properties of a drug.
Methodology:
-
Surgical Catheterization: Surgically implant an intravenous catheter into the jugular vein of the subject animal.
-
Operant Chamber Training: Place the animal in an operant conditioning chamber equipped with two levers. Train the animal to press one "active" lever to receive an infusion of a reinforcing drug (e.g., cocaine). Presses on the "inactive" lever have no consequence. Each drug infusion is typically paired with a light and/or tone cue.
-
Acquisition: Allow the animal to acquire stable self-administration behavior over several daily sessions.
-
Substitution/Pretreatment:
-
Substitution: Replace cocaine with saline to extinguish the responding behavior. Then, substitute different doses of GBR 12909 to determine if it can reinstate and maintain lever-pressing, indicating it has reinforcing properties.
-
Pretreatment: Before a session with cocaine self-administration, pretreat the animal with GBR 12909. A decrease in cocaine intake may suggest that GBR 12909 is acting as an "agonist-like" therapy by substituting for cocaine's effects.[2]
-
-
Data Analysis: The primary dependent variable is the number of infusions earned. This can be analyzed across different doses and conditions.
In Vitro Electrophysiology (Brain Slice Recordings)
This technique is used to study how a compound affects the electrical properties of neurons and synaptic transmission.
Methodology:
-
Brain Slice Preparation: Rapidly decapitate an anesthetized rodent and dissect the brain in ice-cold, oxygenated aCSF. Use a vibratome to prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., ventral tegmental area or nucleus accumbens).
-
Incubation: Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
Recording: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.
-
Patch-Clamp Recording: Using a glass micropipette filled with an internal solution, form a high-resistance "giga-seal" with the membrane of a target neuron. This can be done in whole-cell or cell-attached configuration.
-
Data Acquisition: Record spontaneous or evoked synaptic currents/potentials (e.g., excitatory postsynaptic currents, EPSCs).
-
Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing a known concentration of GBR 12909.
-
Analysis: Measure changes in synaptic transmission, firing rate, or other electrical properties of the neuron following drug application.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 4. Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Microdialysis for Measuring Dopamine Following Administration of 4-Bromo-GBR and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for utilizing in vivo microdialysis to measure extracellular dopamine levels following the administration of the dopamine transporter (DAT) inhibitor 4-Bromo-GBR. Due to a lack of specific published microdialysis studies on this compound, this protocol is adapted from established methodologies for the structurally and functionally analogous compound, GBR 12909.
Introduction
This compound is a potent and selective dopamine reuptake inhibitor, belonging to the GBR series of piperazine derivatives. These compounds are invaluable tools in neuroscience research for investigating the role of the dopamine system in various physiological and pathological processes, including reward, motivation, and neuropsychiatric disorders.[1] Microdialysis is a widely used technique to monitor the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals, providing crucial insights into the pharmacodynamic effects of novel compounds.[2][3]
This technical guide will detail the experimental procedures for in vivo microdialysis to assess the impact of this compound on dopamine neurotransmission, present quantitative data from studies with the closely related GBR 12909, and illustrate the underlying molecular mechanisms.
Experimental Protocols
The following protocols are adapted from well-established in vivo microdialysis procedures for monitoring dopamine in the rat striatum, a brain region densely innervated by dopaminergic neurons and a primary target for dopamine transporter inhibitors.[4][5]
Subjects
-
Species: Male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[3]
Surgical Implantation of Microdialysis Guide Cannula
-
Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.[2]
-
Craniotomy: After exposing the skull, drill a small burr hole over the target brain region. For the striatum, typical coordinates are: Anteroposterior (AP): +1.0 mm from bregma; Mediolateral (ML): ±2.5 mm from midline; Dorsoventral (DV): -3.0 mm from the skull surface.[6]
-
Guide Cannula Implantation: Slowly lower a guide cannula to the desired DV coordinate and secure it to the skull using dental acrylic and skull screws.
-
Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm active membrane length) through the guide cannula into the striatum.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1-2 µL/min, using a microinfusion pump.[7] The composition of aCSF is typically (in mM): 147 NaCl, 4 KCl, 1.2 CaCl2, and 1.0 MgCl2.
-
Stabilization: Allow the system to stabilize for at least 2-3 hours to obtain a stable baseline of extracellular dopamine.
-
Baseline Sample Collection: Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes) to determine the basal dopamine concentration.
-
Drug Administration: Administer this compound or the vehicle. The administration can be systemic (e.g., intraperitoneal injection) or local (via the microdialysis probe, i.e., reverse dialysis).
-
Post-administration Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period (e.g., 3-4 hours) to monitor the change in dopamine levels.
-
Sample Handling and Analysis: Immediately after collection, add an antioxidant (e.g., perchloric acid) to the dialysate samples to prevent dopamine degradation. Analyze the dopamine concentration using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[5]
Data Presentation
The following tables summarize quantitative data obtained from microdialysis studies using GBR 12909, which is expected to have a similar pharmacological profile to this compound.
Table 1: Effect of Systemic GBR 12909 Administration on Striatal Dopamine
| Dosage (mg/kg, i.p.) | Peak Dopamine Increase (% of Baseline) | Time to Peak (minutes) | Duration of Effect (minutes) | Reference |
| 10 | ~400% | 60-80 | >180 | [8] |
| 20 | ~600% | 80-100 | >240 | [4] |
Table 2: Effect of Local GBR 12909 Perfusion on Striatal Dopamine
| Concentration in Perfusate (µM) | Peak Dopamine Increase (% of Baseline) | Onset of Effect (minutes) | Reference |
| 1 | ~200% | 20 | [9] |
| 10 | ~500% | 20 | [9] |
| 100 | ~1500% | 20 | [9] |
Table 3: Basal Extracellular Dopamine Concentrations in Rat Striatum
| Brain Region | Basal Dopamine Concentration (nM) | Method | Reference |
| Striatum | 4.2 ± 0.2 | No-Net-Flux Microdialysis | [10] |
| Nucleus Accumbens | 5.1 ± 0.4 | No-Net-Flux Microdialysis | [10] |
| Striatum | ~5-10 | Conventional Microdialysis | [11] |
Mandatory Visualizations
Signaling Pathway of Dopamine Transporter Inhibition by GBR Compounds
Caption: Inhibition of Dopamine Transporter (DAT) by this compound.
Experimental Workflow for Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Mechanism of Action
This compound, like other GBR compounds, exerts its effect by binding to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons.[1] The DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating the dopaminergic signal.
By binding to the DAT, this compound competitively inhibits the reuptake of dopamine. This blockade leads to an accumulation of dopamine in the extracellular space, resulting in prolonged and enhanced stimulation of postsynaptic dopamine receptors. The diagram above illustrates this process, showing this compound binding to the outward-facing conformation of the DAT, preventing the transport of cytosolic dopamine from the synaptic cleft.
Conclusion
This technical guide provides a detailed framework for conducting in vivo microdialysis studies to evaluate the effect of this compound on extracellular dopamine levels. While the protocol is based on the well-characterized analog GBR 12909, it offers a robust starting point for researchers investigating the neurochemical profile of this and other novel dopamine transporter inhibitors. The provided quantitative data and mechanistic diagrams serve as a valuable resource for experimental design and data interpretation in the field of dopamine pharmacology and drug development. Careful adherence to these methodologies will enable the generation of reliable and reproducible data to further elucidate the role of the dopamine system in health and disease.
References
- 1. The dopamine transporter inhibition using GBR 12909 as a novel pharmacological tool to assess bipolar disorder-like neurobehavioral phenotypes in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between behavior and extracellular dopamine levels in rat striatum: comparison of microdialysis and fast-scan cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis and Mass Spectrometric Monitoring of Dopamine and Enkephalins in the Globus Pallidus Reveal Reciprocal Interactions that Regulate Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies, using in vivo microdialysis, on the effect of the dopamine uptake inhibitor GBR 12909 on 3,4-methylenedioxymethamphetamine ('ecstasy')-induced dopamine release and free radical formation in the mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Cell Culture Assays Utilizing GBR Series Dopamine Transporter Inhibitors
A Note on "4-Bromo-GBR": The term "this compound" does not correspond to a standardly recognized chemical entity in widespread scientific literature. This guide will therefore focus on the well-characterized and extensively studied GBR series of potent and selective dopamine transporter (DAT) inhibitors, with a particular focus on GBR-12909 as a representative compound. The principles, assays, and data presented herein are directly applicable to the study of any novel GBR analog, including potential bromo-substituted derivatives.
The GBR series of compounds, particularly GBR-12909 and GBR-12935, are piperazine derivatives that serve as invaluable tools in neuroscience research and drug development.[1][2] Their high affinity and selectivity for the dopamine transporter (DAT) make them ideal probes for investigating the role of dopamine reuptake in various physiological and pathological processes.[1] This technical guide provides an in-depth overview of the core cell culture assays employing these compounds, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
GBR compounds exert their effects by acting as potent and selective inhibitors of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][3][4] By blocking this reuptake mechanism, GBR compounds increase the extracellular concentration and prolong the residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[4][5] GBR-12909 has been shown to be a competitive inhibitor of dopamine uptake.[1] Studies suggest that GBR-12909 binds directly to the dopamine binding site on the transporter protein, physically occluding the translocation of dopamine.[1]
Data Presentation: Quantitative Analysis of GBR Compounds
The following tables summarize the in vitro binding affinities and functional potencies of GBR-12909, a key reference compound in this series. These data are crucial for designing and interpreting cell-based assays.
Table 1: Binding Affinity (Ki) of GBR-12909 for Monoamine Transporters
| Compound | Target | Ki (nM) | Species | Assay Conditions |
| GBR-12909 | DAT | 1 | Rat | Synaptosomal binding assay |
| GBR-12909 | NET | >100 | Rat | Synaptosomal binding assay |
| GBR-12909 | SERT | >100 | Rat | Synaptosomal binding assay |
Data compiled from Andersen (1989).[1]
Table 2: Inhibitory Potency (IC50) of GBR-12909 on Dopamine Uptake
| Compound | Assay | IC50 (nM) | Cell/Tissue Type | Reference |
| GBR-12909 | [3H]Dopamine Uptake | 14 | Rat Brain Synaptosomes | Aggarwal & Mortensen (2017) |
| GBR-12909 | Dopamine Uptake | ~1-10 | Various | Andersen (1989), Reith et al. (1994) |
IC50 values can vary based on the specific cell line, substrate concentration, and other experimental conditions.[6][7]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are foundational for characterizing the interaction of GBR compounds with the dopamine transporter in a controlled cellular environment.
1. Dopamine Uptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the uptake of dopamine into cells expressing DAT.
-
Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT) are commonly used.[8]
-
Materials:
-
hDAT-expressing cells
-
Poly-L-lysine coated 96-well plates
-
HEPES-buffered solution (pH 7.4)
-
[3H]Dopamine (radiolabeled substrate) or a fluorescent dopamine analog
-
Test compound (e.g., this compound analog) and reference inhibitor (e.g., GBR-12909)
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Seed hDAT-expressing cells onto poly-L-lysine-coated 96-well plates and culture until they reach approximately 80-90% confluency.[9]
-
On the day of the assay, wash the cells three times with pre-warmed HEPES-buffered solution.[9]
-
Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 15-20 minutes at 37°C.[3][9]
-
Initiate the uptake by adding a fixed concentration of [3H]Dopamine (e.g., 50 nM) to each well.[3]
-
Incubate for a short period (e.g., 10 minutes) at 25°C or 37°C.[3][9] The incubation time should be within the linear range of dopamine uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[3]
-
Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor, such as nomifensine (10 µM).[3]
-
Calculate the percentage inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
-
2. Radioligand Binding Assay
This assay directly measures the affinity of a compound for the dopamine transporter by competing with a radiolabeled ligand that binds to DAT.
-
Cell Lines/Tissue: Membranes prepared from cells expressing DAT (e.g., CHO-hDAT) or from dopamine-rich brain regions (e.g., rat striatum) can be used.
-
Materials:
-
Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and a range of concentrations of the unlabeled test compound.
-
Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Non-specific binding is determined in the presence of a saturating concentration of a known DAT ligand (e.g., 10 µM cocaine or GBR-12909).[10]
-
Analyze the data using non-linear regression to calculate the IC50 of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
3. Cell Viability/Cytotoxicity Assay
It is crucial to assess whether the observed effects in functional assays are due to specific inhibition of DAT or to general cytotoxicity.
-
Cell Lines: The same cell line used in the primary functional assay (e.g., hDAT-expressing HEK-293 cells).
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo).
-
96-well plates
-
Test compound
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the same concentrations of the test compound used in the functional assays.
-
Incubate for a duration relevant to the primary assay or longer (e.g., 24-72 hours) to assess potential long-term toxicity.
-
Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells. Significant decreases in viability at concentrations that inhibit dopamine uptake may indicate a cytotoxic effect.[11]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the study of GBR compounds.
Caption: Mechanism of action of GBR compounds at the dopaminergic synapse.
Caption: Experimental workflow for a dopamine uptake inhibition assay.
Caption: Logical relationships of the pharmacological profile of GBR compounds.
References
- 1. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GBR-12935 - Wikipedia [en.wikipedia.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Administration of 4-Bromo-GBR and its Analogs in Murine Models
Disclaimer: This document provides a comprehensive overview of administration routes for the GBR series of dopamine reuptake inhibitors in mice. As of the latest literature review, specific in vivo administration data for a compound explicitly named "4-Bromo-GBR" is not publicly available. Therefore, this guide leverages data from closely related and extensively studied analogs, such as GBR12909 and GBR12783, to provide a predictive framework for researchers. The protocols and data presented should be adapted and validated for the specific compound of interest.
This guide is intended for researchers, scientists, and drug development professionals working with GBR compounds in preclinical murine models. It details common administration routes, experimental protocols, and the underlying mechanism of action.
Overview of GBR Compounds
The GBR series of compounds, such as GBR12909, are potent and selective dopamine transporter (DAT) inhibitors.[1][2][3] They are invaluable tools for studying the role of dopamine in various physiological and pathological processes, including addiction and neurological disorders.[1][4][5] These compounds act by binding to the DAT, blocking the reuptake of dopamine from the synaptic cleft and thereby increasing extracellular dopamine levels.[1][6] The choice of administration route is critical as it influences the pharmacokinetics and pharmacodynamics of the compound, including its onset and duration of action.[7]
Administration Routes and Quantitative Data
The most common parenteral routes for administering GBR analogs in mice are intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.). The selection of a route depends on the experimental goals, such as the desired speed of onset and duration of effect.
| Administration Route | Compound | Dose Range (mg/kg) | Vehicle | Key Findings | Reference(s) |
| Intraperitoneal (i.p.) | GBR12783 | 8.1 - 10 | Saline | ID50 for dopamine uptake inhibition was 8.1 mg/kg. At 10 mg/kg, inhibition was rapid (<10 min) and long-lasting (>5 h). | [6] |
| Intraperitoneal (i.p.) | GBR12909 | 3 - 60 | Saline | Produced dose-dependent ipsilateral circling in 6-OHDA lesioned rats, indicating CNS activity. | |
| Intraperitoneal (i.p.) | GBR12909 | 10 | Not Specified | Reversed low-dose apomorphine-induced suppression of locomotor activity. | [2] |
| Intravenous (i.v.) | GBR12909 | 1.5 | Not Specified | Inhibited dopamine uptake within 5 seconds of injection, with maximal inhibition occurring between 15-20 minutes post-injection. | |
| Subcutaneous (s.c.) | GBR12909 | 0.25 - 1 | Not Specified | Investigated effects on attention and impulsivity in rats; doses were low to moderate. | [4][5] |
| Oral (p.o.) | General | Varies | Varies | Generally results in slower absorption and potential first-pass metabolism compared to parenteral routes. |
Experimental Protocols
Proper handling and restraint are crucial for successful and ethical administration. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Intraperitoneal (i.p.) Injection
This is a common route for systemic administration, offering relatively rapid absorption.
-
Objective: To administer the compound into the peritoneal cavity.
-
Materials:
-
Test compound (e.g., GBR analog) dissolved in a sterile, isotonic vehicle (e.g., 0.9% saline).
-
1 mL syringe.
-
25-27 gauge needle.
-
-
Procedure:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Position the mouse so its head is tilted slightly downwards.
-
Identify the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure no blood or fluid is drawn, confirming correct placement.
-
Inject the solution slowly. The typical injection volume is 5-10 mL/kg.
-
Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
-
Intravenous (i.v.) Injection
This route provides the most rapid onset of action as the compound is delivered directly into the circulation. The lateral tail vein is the most common site in mice.
-
Objective: To administer the compound directly into the bloodstream for rapid effect.
-
Materials:
-
Test compound in a sterile, filtered vehicle.
-
1 mL syringe or insulin syringe.
-
27-30 gauge needle.
-
A restraining device or warming lamp to promote vasodilation.
-
-
Procedure:
-
Place the mouse in a restraint tube or under a warming lamp for a few minutes to dilate the tail veins.
-
Position the tail and identify one of the lateral veins.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a very shallow angle.
-
Successful entry is often confirmed by a flash of blood in the needle hub.
-
Inject the solution slowly. The maximum bolus injection volume is typically 5 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
Subcutaneous (s.c.) Injection
This route involves injection into the space between the skin and the underlying muscle, resulting in slower, more sustained absorption than i.p. or i.v. routes.
-
Objective: To provide a slower, more sustained release of the compound.
-
Materials:
-
Test compound in a sterile vehicle.
-
1 mL syringe.
-
25-27 gauge needle.
-
-
Procedure:
-
Manually restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
Lift the skin to create a "tent."
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the mouse to its cage.
-
Visualizations: Pathways and Workflows
Mechanism of Action: Dopamine Transporter Inhibition
GBR compounds exert their effects by competitively inhibiting the dopamine transporter (DAT). This action increases the concentration and residence time of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.[3][6]
Caption: Mechanism of GBR compounds at the dopaminergic synapse.
Experimental Workflow for In Vivo Mouse Studies
A typical experimental workflow involves compound administration followed by behavioral or neurochemical assessment to determine the in vivo effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo studies on halogen compound interactions. IV. Interaction among different halogen derivatives with and without synergistic action on liver toxicity. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Halogenated Flavonoid Derivatives Display Antiangiogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of in vivo genotoxicity of haloalkanes and haloalkenes carcinogenic to rodents by the alkaline single cell gel electrophoresis (comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Neuropharmacological Landscape: A Technical Guide to the Long-Term Administration of 4-Bromo-GBR in Rats
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide based on established principles of pharmacology and toxicology. Currently, there is a lack of specific published research on the long-term administration of 4-Bromo-GBR in rats. Therefore, this guide synthesizes information from studies on related GBR compounds, the toxicology of bromo-compounds, and standard preclinical research protocols to provide a comprehensive framework for such an investigation. The data presented herein is hypothetical and for illustrative purposes.
Executive Summary
This compound is a research chemical and a derivative of the GBR series of potent and selective dopamine reuptake inhibitors. While the acute effects of GBR compounds are relatively well-documented, a significant knowledge gap exists regarding the consequences of their long-term administration. This guide outlines a proposed comprehensive preclinical research plan to investigate the chronic effects of this compound in a rat model. The primary objectives of this proposed research are to characterize the long-term pharmacokinetic profile, assess the sustained efficacy on the dopaminergic system, and identify any potential neurotoxic or systemic toxicological effects. The experimental protocols and data presented herein provide a foundational framework for researchers to design and execute rigorous studies in this area.
Core Concepts: The Dopaminergic System and GBR Compounds
The GBR series of compounds, including the parent compound GBR12909, are high-affinity ligands for the dopamine transporter (DAT).[1] By blocking DAT, these compounds inhibit the reuptake of dopamine from the synaptic cleft, thereby increasing its extracellular concentration and prolonging its action. This mechanism is central to their stimulant and reinforcing effects. The introduction of a bromine atom to the GBR structure, creating this compound, may alter its potency, selectivity, and metabolic profile, necessitating a thorough investigation of its long-term effects.
Proposed Signaling Pathway of this compound
The primary molecular target of this compound is expected to be the dopamine transporter (DAT). The binding of this compound to DAT is hypothesized to induce a conformational change in the transporter protein, preventing the reuptake of dopamine into the presynaptic neuron.[1] This leads to an accumulation of dopamine in the synapse, enhancing the activation of postsynaptic dopamine receptors (D1 and D2).
Experimental Protocols for Long-Term Administration
A thorough investigation of the long-term effects of this compound requires a multi-faceted approach, encompassing pharmacokinetic analysis, behavioral assessments, and terminal toxicological and histopathological examinations.
Animal Model and Housing
-
Species: Male and female Sprague-Dawley or Wistar rats (8 weeks old at the start of the study). The use of both sexes is crucial to identify potential sex-specific differences in drug metabolism and effects.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[2]
-
Acclimation: A minimum of one week of acclimation to the housing facility and handling procedures is recommended before the start of the experiment.
Dosing Regimen
-
Route of Administration: The choice of administration route depends on the study's objectives. For chronic studies mimicking human use patterns, oral gavage or administration in drinking water are common.[2][3] For maintaining stable plasma concentrations, subcutaneous implantation of osmotic pumps is a viable option.[4] Intravenous administration is suitable for pharmacokinetic studies determining bioavailability.[3][4]
-
Dose Selection: A dose-finding study should precede the long-term experiment to determine a range of doses, including a low dose with expected therapeutic effects, a mid-dose, and a high dose that may reveal potential toxicity without causing acute lethality.
-
Vehicle: The vehicle for this compound should be non-toxic and inert. Common vehicles include sterile saline, polyethylene glycol (PEG), or dimethyl sulfoxide (DMSO), although the potential for DMSO toxicity with chronic administration should be considered.[4]
-
Duration: A minimum of 28 days of continuous administration is recommended for a sub-chronic study, with longer durations (e.g., 90 days or more) providing more comprehensive data on cumulative effects.
Experimental Workflow
The following diagram outlines a logical workflow for a comprehensive long-term study of this compound in rats.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from a long-term study of this compound. These tables are for illustrative purposes to guide researchers in their data presentation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats After Chronic Oral Administration (28 days)
| Parameter | Vehicle Control | Low Dose (1 mg/kg) | Mid Dose (5 mg/kg) | High Dose (10 mg/kg) |
| Cmax (ng/mL) | N/A | 150 ± 25 | 780 ± 90 | 1600 ± 250 |
| Tmax (h) | N/A | 1.5 ± 0.5 | 1.2 ± 0.4 | 1.0 ± 0.3 |
| AUC(0-24h) (ng·h/mL) | N/A | 1200 ± 150 | 6500 ± 800 | 14000 ± 2100 |
| t1/2 (h) | N/A | 8.5 ± 1.2 | 9.1 ± 1.5 | 9.8 ± 1.8 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Effects of Chronic this compound Administration on Behavioral and Neurochemical Markers
| Parameter | Vehicle Control | Low Dose (1 mg/kg) | Mid Dose (5 mg/kg) | High Dose (10 mg/kg) |
| Behavioral | ||||
| Locomotor Activity (beam breaks/hr) | 350 ± 50 | 600 ± 80 | 1200 ± 150 | 1800 ± 220 |
| Novel Object Recognition (discrimination index) | 0.4 ± 0.1 | 0.35 ± 0.1 | 0.2 ± 0.08 | 0.1 ± 0.05 |
| Neurochemical | ||||
| Striatal Dopamine Transporter Occupancy (%) | 0 | 40 ± 8 | 75 ± 10 | 90 ± 5 |
| Extracellular Dopamine (% of baseline) | 100 | 180 ± 20 | 350 ± 40 | 500 ± 60 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation.
Table 3: Hypothetical Toxicological Findings After 28-Day Chronic Administration of this compound
| Parameter | Vehicle Control | Low Dose (1 mg/kg) | Mid Dose (5 mg/kg) | High Dose (10 mg/kg) |
| General | ||||
| Body Weight Gain (%) | 15 ± 3 | 14 ± 4 | 10 ± 3 | 5 ± 2 |
| Serum Chemistry | ||||
| Alanine Aminotransferase (ALT) (U/L) | 40 ± 8 | 45 ± 10 | 80 ± 15 | 150 ± 25 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 22 ± 5 | 35 ± 6 | 50 ± 8 |
| Histopathology | ||||
| Liver | No significant findings | Mild hepatocellular vacuolation | Moderate hepatocellular vacuolation | Necrosis and inflammation |
| Kidney | No significant findings | No significant findings | Mild tubular degeneration | Moderate tubular degeneration |
*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation.
Potential Neurotoxic and Systemic Effects
Given the presence of a bromine atom, it is crucial to assess the potential for neurotoxicity and other systemic toxicities, as observed with other brominated compounds.[5][6][7]
Potential Neurotoxicity
Long-term administration of some bromo-compounds in rats has been associated with neurotoxicity, including hindlimb paralysis, gait abnormalities, and spongy changes in the white matter of the spinal cord and brainstem.[5] Therefore, a comprehensive neurological examination and histopathology of the central and peripheral nervous systems are mandatory.
Systemic Toxicity
Bromide can affect various organs, including the kidneys and thyroid.[6] The hypothetical data in Table 3 suggests potential hepatotoxicity and nephrotoxicity at higher doses of this compound, which would require careful monitoring through serum chemistry and histopathology.
Conclusion and Future Directions
This technical guide provides a foundational framework for the investigation of the long-term effects of this compound in rats. The absence of specific data on this compound underscores the importance of conducting comprehensive preclinical studies as outlined. Future research should focus on elucidating the dose-dependent effects on behavior, neurochemistry, and potential toxicity. Furthermore, studies exploring the abuse liability and the potential for therapeutic applications of this compound are warranted. The methodologies and data presentation formats provided herein are intended to guide researchers in generating robust and comparable data to advance our understanding of this novel psychoactive compound.
References
- 1. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. Potential of neurotoxicity after a single oral dose of 4-bromo-, 4-chloro-, 4-fluoro- or 4-iodoaniline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risks to human and animal health from the presence of bromide in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotoxicity produced by dibromoacetic acid in drinking water of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Throughput Screening: Troubleshooting and Optimization
Audience: Researchers, scientists, and drug development professionals.
Content Type: An in-depth technical guide.
Introduction
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of compounds to identify potential therapeutic candidates.[1][2] This process leverages automation, robotics, and sensitive detection methods to screen large compound libraries against specific biological targets.[1][3] The primary goal of HTS is not to identify a drug, but to find "hits" or "leads"—compounds that affect a target in a desired way and can serve as a starting point for further development.[1]
The success of any HTS campaign is profoundly dependent on the quality and robustness of the underlying assay.[4][5] An effective HTS assay must be reproducible, statistically sound, and finely tuned to distinguish true hits from inactive compounds and experimental noise.[4][5] This guide provides a technical overview of the key stages of HTS, focusing on critical aspects of assay optimization, quality control, troubleshooting, and the overall screening workflow.
HTS Assay Development and Optimization
The transition of an assay from a benchtop protocol to a high-throughput format requires careful optimization of multiple parameters. Miniaturization into 384-, 1536-, or even 3456-well plates introduces challenges related to low volumes, reagent stability, and automation compatibility.[1][3]
Experimental Protocol: Optimizing a Cell-Based HTS Assay
This protocol outlines a typical approach for optimizing key parameters for a cell-based assay, such as one using a luciferase reporter to measure the activation of a signaling pathway.
Objective: To determine the optimal cell density, serum concentration, and incubation time to achieve the most robust assay signal window.
Materials:
-
Stable cell line expressing the reporter gene.
-
Assay-specific reagents (e.g., activating ligand like IFN-α, substrate).
-
Cell culture medium with varying serum concentrations (e.g., 2.5%, 5%).
-
384-well, solid white microplates suitable for luminescence assays.
-
Automated liquid handlers and a plate reader.
Methodology:
-
Cell Seeding: Plate cells at varying densities (e.g., 20,000 and 40,000 cells/well) in media with different serum concentrations (2.5% and 5% FBS). Incubate for 24 hours.
-
Compound Addition: Add the activating ligand (e.g., 50 nM IFN-α) to stimulate the pathway. Include negative controls (DMSO vehicle) and positive controls.
-
Incubation Time Course: Incubate the plates for different durations (e.g., 6, 12, 16, 24, 30 hours) to find the peak signal response and the point where the signal begins to decay.[6]
-
Signal Detection: Add the FRET or luminescence substrate according to the manufacturer's protocol and read the plates on a compatible plate reader.
-
Data Analysis: Calculate the Signal-to-Background ratio and Z'-factor for each condition. Plot the dose-response curves for the activating ligand at different time points and cell densities.
Optimization Outcome: The optimal conditions are those that yield the highest and most stable signal window, reflected by a high Z'-factor. For instance, an experiment might reveal that a density of 40,000 cells/well with a 16-hour incubation time provides the best results.[6]
Data Presentation: Assay Optimization Parameters
The results from such an optimization experiment can be summarized for clear comparison.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Cell Density (cells/well) | 20,000 | 40,000 | 20,000 | 40,000 |
| Serum Concentration (%) | 5% | 5% | 2.5% | 2.5% |
| Incubation Time (hr) | 16 | 16 | 16 | 16 |
| Signal-to-Background | 8.5 | 12.3 | 7.9 | 11.8 |
| Z'-Factor | 0.65 | 0.78 | 0.61 | 0.75 |
| Decision | Sub-optimal | Optimal | Sub-optimal | Near-optimal |
Table 1: Hypothetical optimization data summary. Condition 2 shows the best combination of S/B and Z'-factor.
Quality Control and Key Performance Metrics
Robust quality control (QC) is essential for a successful HTS campaign.[3] It ensures that the data generated is reliable and that hits can be identified with confidence. Several statistical metrics are used to evaluate assay performance.[3][7]
| Metric | Formula | Interpretation | Recommended Value |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | Measures the dynamic range of the assay. | > 10 is often desired, but assay dependent. |
| Coefficient of Variation (%CV) | (StdDev / Mean) * 100 | Measures the relative variability of the data. | < 10-15% for controls. |
| Z'-Factor | 1 - [ (3σp + 3σn) / |μp - μn| ] | Measures the statistical separation between positive (p) and negative (n) controls. It accounts for both signal range and data variation.[4] | > 0.5 for an excellent, robust assay.[2][8] |
Table 2: Key HTS quality control metrics. The Z'-factor is the most widely accepted metric for assay quality.
A low Z'-factor is a critical issue that must be addressed before starting a full screen. The following diagram illustrates a logical workflow for troubleshooting this common problem.
Common HTS Problems and Troubleshooting
Even with a well-optimized assay, systematic errors can arise during a large-scale screen.[9] Identifying and correcting for these issues is crucial for data integrity.
| Problem | Potential Causes | Recommended Solutions |
| Edge Effect | Increased evaporation and temperature gradients in the outer wells of a microplate.[10][11][12] | - Use specialized plates with moats to create a humidity buffer.[13][14]- Fill outer wells with sterile media/water and exclude from analysis.[10]- Ensure high humidity (>95%) in incubators.[13] |
| Assay Drift | Gradual change in signal over the course of a run due to reagent degradation, temperature fluctuations, or instrument instability. | - Run plates in a randomized order.- Use robust normalization methods (e.g., B-score) that account for plate-to-plate variation.- Monitor temperature and reagent stability throughout the run. |
| False Positives | Compounds that appear as "hits" due to assay interference rather than true biological activity (e.g., autofluorescence, aggregation). | - Perform counter-screens to identify interfering compounds.[15]- Use orthogonal assays that rely on different detection technologies to confirm hits.[16]- Visually inspect compound structures for known problematic motifs. |
| False Negatives | Active compounds that are missed due to low potency, poor solubility, or degradation. | - Screen at multiple concentrations (quantitative HTS).[17]- Ensure compound solubility in the assay buffer.- Re-test a subset of "inactive" compounds to estimate the false negative rate. |
Table 3: Common HTS troubleshooting strategies.
The HTS Workflow: From Primary Screen to Hit Confirmation
The HTS process is a multi-stage funnel designed to progressively narrow down a large library of compounds to a small number of validated hits.[16][18]
Workflow Stages Explained:
-
Assay Development & Pilot Screen: The assay is miniaturized and validated. A pilot screen on a small subset of the library ensures the assay is robust (Z' > 0.5) under automated conditions.[8]
-
Primary Screen: The full compound library is screened, typically at a single concentration (e.g., 10 µM), to identify initial hits.[18]
-
Hit Confirmation: Hits from the primary screen are re-tested from the original library plates to eliminate handling errors. Confirmed hits are then purchased as fresh powder.[16]
-
Dose-Response Analysis: The potency of confirmed hits is determined by testing them across a range of concentrations to generate an IC50 or EC50 value.[18]
-
Orthogonal & Counter-Screens: Hits are tested in a different assay format (orthogonal) to confirm their mechanism of action and rule out technology-specific artifacts. Counter-screens are used to identify compounds that interfere with the assay technology itself.[16]
-
SAR Analysis: Confirmed, potent, and specific hits are analyzed to understand the relationship between their chemical structure and biological activity, guiding the next phase of lead optimization.[8]
Example Application: Screening for Kinase Inhibitors
Many HTS campaigns target specific enzyme classes, such as kinases, which are crucial in cell signaling. The diagram below illustrates a generic kinase signaling pathway and how an HTS assay can be designed to find inhibitors.
In this example, an HTS assay could be designed to measure the phosphorylation of the substrate protein. This is often done using methods like TR-FRET or luminescence-based detection of the ADP produced.[16] Compounds from the library that prevent substrate phosphorylation (or ADP production) are identified as potential inhibitors of "Kinase B". These hits would then proceed through the confirmation and triaging workflow described above.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. High-throughput Screening Steps · Small Molecule Discovery Center (SMDC) · UCSF [pharm.ucsf.edu]
- 9. info2.uqam.ca [info2.uqam.ca]
- 10. focus.gbo.com [focus.gbo.com]
- 11. Beating the edge effect | Laboratory News [labnews.co.uk]
- 12. The Edge Effect in High-Throughput Proteomics: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 14. How it Works: Eliminating the Edge Effect | Lab Manager [labmanager.com]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Quality Control of Quantitative High Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening workflow | High Throughput Screening Core [u.osu.edu]
Enhancing the Stability of 4-Bromo-GBR in Solution: A Technical Guide for Researchers
Disclaimer: Publicly available scientific literature lacks specific studies on the stability of 4-Bromo-GBR ((±)-1-[2-(4-Bromophenyl)-2-phenylethyl]piperidine) in solution. Therefore, this guide provides a comprehensive framework based on the chemical structure of this compound, general principles of drug degradation, and established methodologies for stability assessment. The experimental protocols and data presented are illustrative and intended to serve as a starting point for researchers.
Introduction
This compound is a potent and selective dopamine reuptake inhibitor, belonging to the GBR series of compounds. As with many small molecule drug candidates, ensuring its stability in solution is paramount for obtaining reliable in vitro and in vivo data, as well as for the development of viable pharmaceutical formulations. This technical guide outlines potential degradation pathways for this compound, provides systematic experimental protocols for stability assessment, and suggests strategies to enhance its stability in solution.
Potential Degradation Pathways of this compound
The chemical structure of this compound, featuring a tertiary amine, a diphenylmethyl moiety, and a brominated aromatic ring, suggests susceptibility to several degradation pathways. Understanding these potential routes of degradation is the first step in developing a strategy to mitigate them.
-
Oxidation: The tertiary amine of the piperidine ring and the benzylic carbon are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated products, or even cleavage of the piperidine ring. The presence of atmospheric oxygen, metal ions, and exposure to light can catalyze these oxidative processes.
-
Hydrolysis: While the core structure of this compound does not contain readily hydrolyzable functional groups like esters or amides, hydrolysis could be a concern under extreme pH conditions, potentially affecting the overall molecular integrity.
-
Photodegradation: Aromatic halides, such as the bromo-substituted phenyl ring in this compound, can be susceptible to photodecomposition upon exposure to light, particularly UV radiation. This can involve the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.
A logical workflow for identifying and mitigating these degradation pathways is crucial.
Caption: A logical workflow for identifying and mitigating degradation pathways of a drug candidate.
Experimental Protocols for Stability Assessment
A systematic approach to stability testing is essential to identify the key factors influencing the degradation of this compound.
Forced Degradation Studies
Forced degradation studies, or stress testing, are the cornerstone of stability assessment. They are designed to accelerate the degradation of a compound to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24, 48, and 72 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C in the dark.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV method. Analyze the samples for the appearance of degradation products and the decrease in the parent compound concentration.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any major degradants.
Caption: Experimental workflow for a forced degradation study of this compound.
Stability-Indicating HPLC Method
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of its degradation products.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Note: This method is a starting point and would require optimization and validation for specificity, linearity, accuracy, precision, and robustness.
Strategies for Improving the Stability of this compound in Solution
Based on the potential degradation pathways, several strategies can be employed to enhance the stability of this compound in solution.
pH and Buffer Optimization
The stability of compounds with ionizable groups, such as the tertiary amine in this compound, is often pH-dependent.
-
Rationale: The protonated form of the amine is generally less susceptible to oxidation than the free base. Therefore, maintaining the pH of the solution in the acidic to neutral range could significantly improve stability.
-
Experimental Approach: Conduct a pH-stability profile study. Prepare a series of solutions of this compound in buffers of varying pH (e.g., pH 3 to 9) and store them at a constant temperature. Analyze the samples at regular intervals to determine the pH at which the compound is most stable.
Illustrative pH-Stability Data:
| pH | Buffer System | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 3.0 | Citrate | 0.005 | 138.6 |
| 5.0 | Acetate | 0.008 | 86.6 |
| 7.0 | Phosphate | 0.025 | 27.7 |
| 9.0 | Borate | 0.090 | 7.7 |
This is hypothetical data for illustrative purposes.
Use of Antioxidants
If oxidative degradation is identified as a major pathway, the addition of antioxidants to the formulation can be highly effective.
-
Common Antioxidants: Ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.
-
Selection Criteria: The choice of antioxidant will depend on its compatibility with this compound and the intended application of the solution.
Protection from Light
Given the potential for photodegradation of the bromo-aromatic moiety, protecting solutions of this compound from light is a critical and straightforward stability-enhancing measure.
-
Practical Measures:
-
Store solutions in amber vials or containers wrapped in aluminum foil.
-
Conduct experiments under low-light conditions whenever possible.
-
Temperature Control
Degradation reactions are generally accelerated at higher temperatures.
-
Recommendation: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to minimize thermal degradation.[1] The appropriate storage temperature should be determined through long-term stability studies.
Solvent Selection
The choice of solvent can influence the stability of a compound. While many in vitro experiments require aqueous buffers, for stock solutions, the use of anhydrous aprotic solvents (e.g., DMSO, acetonitrile) can prevent hydrolytic and some oxidative degradation pathways.
Conclusion
References
Off-Target Effects of 4-Bromo-GBR: A Technical Guide
Disclaimer: As of October 2025, a thorough review of published scientific literature did not yield specific data for a compound designated "4-Bromo-GBR." This technical guide has been constructed based on the well-characterized pharmacology of its parent compound, GBR 12909 , a potent and selective dopamine reuptake inhibitor. The information presented herein, particularly concerning potential off-target effects, is extrapolated from the known profile of GBR 12909 and general principles of medicinal chemistry. The addition of a bromine atom to the 4-position of the phenylpropyl moiety could influence its pharmacokinetic and pharmacodynamic properties, including its off-target interactions. Researchers are advised to empirically determine the binding profile of this compound.
Introduction
GBR 12909 is a diarylpiperazine derivative that is widely used in neuroscience research as a selective dopamine transporter (DAT) inhibitor. Its high affinity for DAT allows for the study of dopaminergic neurotransmission and its role in various physiological and pathological processes. However, a comprehensive understanding of any research compound necessitates a thorough characterization of its interactions with other molecular targets, known as off-target effects. These unintended interactions can lead to misinterpretation of experimental results and potential confounding effects. This guide provides a summary of the known selectivity profile of GBR 12909 and outlines the experimental protocols required to assess the on- and off-target effects of its analogs, such as the hypothetical this compound.
Quantitative Analysis of GBR 12909 Binding Profile
The following tables summarize the binding affinities and functional potencies of GBR 12909 at its primary target (DAT) and various off-targets. This data serves as a baseline for predicting the potential selectivity of this compound.
Table 1: Monoamine Transporter Binding and Functional Affinity of GBR 12909
| Target | Ligand | Assay Type | Preparation | K_i (nM) | IC_50 (nM) | Selectivity (fold vs. DAT) |
| Dopamine Transporter (DAT) | [³H]GBR 12935 | Radioligand Binding | Rat Striatal Synaptosomes | 1 | - | 1 |
| Dopamine Transporter (DAT) | [³H]Dopamine | Synaptosomal Uptake | Rat Striatal Slices | - | 40-51 | 1 |
| Norepinephrine Transporter (NET) | [³H]Norepinephrine | Synaptosomal Uptake | Rat Occipital Cortex Slices | >100 | 560-2600 | >560 |
| Serotonin Transporter (SERT) | [³H]Serotonin | Synaptosomal Uptake | Rat Brain Synaptosomes | >100 | - | >100 |
Table 2: Off-Target Receptor and Ion Channel Binding Profile of GBR 12909
| Target | Ligand | Assay Type | K_i (nM) | % Inhibition at 3µM |
| Histamine H₁ Receptor | [³H]Pyrilamine | Radioligand Binding | ~20 | - |
| Dopamine D₁ Receptor | [³H]SCH 23390 | Radioligand Binding | >100 | - |
| Dopamine D₂ Receptor | [³H]Spiperone | Radioligand Binding | >100 | - |
| Serotonin 5-HT₁ₐ Receptor | [³H]8-OH-DPAT | Radioligand Binding | >100 | - |
| Serotonin 5-HT₂ Receptor | [³H]Ketanserin | Radioligand Binding | >100 | - |
| α₁-Adrenergic Receptor | [³H]Prazosin | Radioligand Binding | >100 | - |
| α₂-Adrenergic Receptor | [³H]Clonidine | Radioligand Binding | - | No effect |
| β₁,₂-Adrenergic Receptors | [¹²⁵I]Iodocyanopindolol | Radioligand Binding | - | No effect |
| Muscarinic Receptors | [³H]QNB | Radioligand Binding | - | No effect |
| GABAₐ Receptor | [³H]Muscimol | Radioligand Binding | - | No effect |
| Benzodiazepine Site | [³H]Flunitrazepam | Radioligand Binding | - | No effect |
| Voltage-gated Na⁺ Channels | [³H]Batrachotoxin | Radioligand Binding | >100 | - |
Potential Influence of 4-Bromo Substitution
The introduction of a bromine atom at the 4-position of the phenylpropyl group in GBR 12909 could modulate its pharmacological profile in several ways:
-
Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which may enhance its ability to cross the blood-brain barrier but could also increase non-specific binding and interactions with hydrophobic pockets in off-target proteins.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in protein binding pockets. This could potentially introduce novel, off-target interactions or alter the affinity for existing ones.
-
Steric Effects: The size of the bromine atom could introduce steric hindrance that either prevents or promotes binding to certain targets compared to the unsubstituted parent compound.
-
Metabolic Stability: The C-Br bond may alter the metabolic profile of the compound, potentially leading to the formation of different metabolites with their own unique on- and off-target activities.
Given these considerations, it is plausible that this compound may exhibit altered selectivity for monoamine transporters or gain affinity for new, unanticipated off-targets. Empirical testing is essential.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (K_i) of this compound for a panel of receptors, transporters, and ion channels.
General Protocol:
-
Tissue/Cell Preparation: Prepare crude membrane fractions from specific brain regions (e.g., rat striatum for DAT) or from cell lines heterologously expressing the target of interest.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl).
-
Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]GBR 12935 for DAT), and varying concentrations of the test compound (this compound).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The K_i value is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Synaptosomal Uptake Assays
Objective: To determine the functional potency (IC₅₀) of this compound at inhibiting the uptake of neurotransmitters by their respective transporters.
General Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine uptake, cortex for norepinephrine uptake) by differential centrifugation of brain homogenates.
-
Pre-incubation: Pre-incubate the synaptosomal preparation with varying concentrations of this compound in a suitable buffer (e.g., Krebs-Ringer buffer).
-
Initiation of Uptake: Add a low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained by the synaptosomes on the filters using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined by conducting the assay at 4°C. Specific uptake is calculated by subtracting non-specific uptake from total uptake. The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.
Visualizations
Signaling Pathway
Minimizing the Toxicity of 4-Bromo-GBR in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-GBR, a research chemical belonging to the piperazine class of dopamine reuptake inhibitors (DRIs), holds significant interest for its potential applications in neuroscience and pharmacology. However, its utility is often hampered by dose-dependent cytotoxicity in in vitro models. This technical guide provides a comprehensive overview of the mechanisms underlying this compound toxicity and outlines evidence-based strategies to mitigate these effects in cell lines. The primary mechanism of toxicity is attributed to increased intracellular dopamine levels, leading to oxidative stress, mitochondrial dysfunction, and subsequent activation of apoptotic pathways. This guide details experimental protocols for assessing cytotoxicity and key toxicological endpoints, and presents quantitative data on the protective effects of various mitigating agents. Furthermore, it provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of the processes involved.
Introduction to this compound and its Cytotoxicity
This compound is a derivative of the well-characterized dopamine reuptake inhibitor GBR-12909. By blocking the dopamine transporter (DAT), this compound increases the extracellular concentration of dopamine, a mechanism with therapeutic potential but also inherent risks of neurotoxicity. The accumulation of dopamine within the cellular cytoplasm can lead to the generation of reactive oxygen species (ROS) through auto-oxidation and enzymatic degradation by monoamine oxidase (MAO). This surge in oxidative stress is a central instigator of cellular damage, triggering a cascade of events that can culminate in cell death.
Mechanisms of this compound Toxicity
The cytotoxic effects of this compound are primarily mediated by the downstream consequences of dopamine transporter inhibition.
Oxidative Stress
The primary driver of this compound-induced toxicity is the induction of oxidative stress. The excess intracellular dopamine undergoes auto-oxidation, a process that generates highly reactive quinones and semiquinones. Additionally, the enzymatic metabolism of dopamine by MAO produces hydrogen peroxide (H₂O₂), a potent ROS. This overproduction of ROS overwhelms the cell's endogenous antioxidant defense mechanisms, leading to damage of vital cellular components, including lipids, proteins, and DNA.
Mitochondrial Dysfunction
Mitochondria are particularly vulnerable to the effects of oxidative stress. ROS can damage the mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential (ΔΨm) and impairing the electron transport chain. This not only compromises ATP production but can also trigger the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.
Apoptotic Cell Death
The culmination of oxidative stress and mitochondrial dysfunction is often the initiation of apoptosis, or programmed cell death. The release of cytochrome c activates a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase. Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Strategies for Minimizing this compound Toxicity
Several strategies can be employed to counteract the cytotoxic effects of this compound in cell culture systems. These approaches primarily focus on mitigating oxidative stress and inhibiting the apoptotic cascade.
Antioxidant Supplementation
The most direct approach to combat this compound-induced oxidative stress is the co-administration of antioxidants.
-
Thiol-Containing Antioxidants: N-acetylcysteine (NAC) and reduced glutathione (GSH) have shown significant protective effects.[1][2] NAC serves as a precursor for GSH synthesis, a critical component of the cell's endogenous antioxidant defense system. Both NAC and GSH can directly scavenge ROS and detoxify reactive dopamine quinones.
-
Other Antioxidants: While less effective than thiol antioxidants in some studies, other antioxidants like Vitamin C (ascorbic acid) and Vitamin E (α-tocopherol) may offer some degree of protection by scavenging free radicals.
Caspase Inhibition
Inhibiting the key executioners of apoptosis can prevent cell death.
-
Pan-Caspase Inhibitors: Broad-spectrum caspase inhibitors, such as Z-VAD-FMK, can block the activity of multiple caspases and have been shown to attenuate dopamine-induced apoptosis. However, it is crucial to note that in some contexts, caspase inhibition might lead to a switch from apoptosis to a necrotic cell death pathway, or even enhance toxicity.[3][4][5]
-
Specific Caspase Inhibitors: Targeting specific caspases, such as caspase-3, may offer a more nuanced approach to preventing apoptosis.
Quantitative Data on Cytotoxicity and Mitigation
The following tables summarize quantitative data on the cytotoxicity of dopamine reuptake inhibitors and the efficacy of mitigating agents. It is important to note that specific IC50 values for this compound are not widely published; therefore, data for the closely related compound GBR-12935 and the effects of dopamine itself are presented as a reference.
Table 1: Cytotoxicity of Dopamine and GBR-12935 in Cell Lines
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Dopamine | NMB (neuroblastoma) | LDH Release | ~0.2 mM | [6] |
| GBR-12935 | Rat Striatal Synaptosomes | [³H]Dopamine Uptake Inhibition | 3.7 nM | [7] |
Table 2: Protective Effects of Antioxidants against Dopamine-Induced Cytotoxicity
| Antioxidant | Cell Line | Dopamine Concentration | Protective Effect | Reference |
| Glutathione (GSH) | NMB (neuroblastoma) | 0.1 - 0.3 mM | Dose-dependent blockade of apoptosis | [6] |
| N-Acetylcysteine (NAC) | PC12 | Not specified | Markedly protective against cell death | [1] |
| Dithiothreitol (DTT) | PC12 | Not specified | Markedly protective against cell death | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to assess the toxicity of this compound and the efficacy of mitigating strategies.
Cell Viability Assays
5.1.1. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and/or mitigating agents for the desired time period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
5.1.2. LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
-
Principle: An increase in LDH activity in the supernatant is indicative of cytotoxicity.
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, carefully collect 50 µL of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Add 50 µL of a stop solution (e.g., 1M acetic acid).
-
Measure the absorbance at 490 nm.
-
Oxidative Stress Assays
5.2.1. DCFDA Assay for Cellular ROS
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.
-
Principle: H₂DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Seed and treat cells in a black, clear-bottom 96-well plate.
-
After treatment, wash the cells with PBS.
-
Load the cells with 20 µM H₂DCFDA in serum-free medium for 30-45 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Mitochondrial Health Assays
5.3.1. JC-1 Assay for Mitochondrial Membrane Potential
This assay uses the cationic dye JC-1 to assess changes in mitochondrial membrane potential.
-
Principle: In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Protocol:
-
Seed and treat cells in a 96-well plate.
-
After treatment, incubate the cells with 1-10 µM JC-1 in culture medium for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~535/590 nm) wavelengths.
-
Calculate the ratio of red to green fluorescence.
-
Apoptosis Assays
5.4.1. Caspase-3 Activity Assay
This fluorometric or colorimetric assay measures the activity of the executioner caspase-3.
-
Principle: A specific caspase-3 substrate (e.g., DEVD) is labeled with a fluorophore (e.g., AMC) or a chromophore (e.g., pNA). Cleavage of the substrate by active caspase-3 releases the fluorescent or colored molecule.
-
Protocol (Fluorometric):
-
Lyse the treated cells to obtain a cell extract.
-
Incubate the cell lysate with the caspase-3 substrate Ac-DEVD-AMC.
-
Measure the fluorescence at an excitation of ~380 nm and an emission of ~460 nm.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to minimizing this compound toxicity.
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: General experimental workflow for assessing this compound toxicity.
Conclusion
The in vitro toxicity of this compound is a significant consideration for its use in research. This guide has detailed the primary mechanisms of this toxicity, centering on dopamine-induced oxidative stress and subsequent mitochondrial dysfunction and apoptosis. By understanding these pathways, researchers can implement effective mitigation strategies, such as the use of thiol-containing antioxidants and, with caution, caspase inhibitors. The provided experimental protocols and quantitative data serve as a practical resource for designing and interpreting studies aimed at minimizing the cytotoxic effects of this compound, thereby enhancing its utility as a pharmacological tool. Further research into more specific inhibitors of the downstream toxic events may yield even more effective strategies for preserving cell viability in the presence of this potent dopamine reuptake inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unraveling the Vicious Cycle: Oxidative Stress and Neurotoxicity in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. [PDF] Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions | Semantic Scholar [semanticscholar.org]
- 5. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection [mdpi.com]
- 6. Selective role of glutathione in protecting human neuronal cells from dopamine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GBR12935 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Unexpected Behavioral Responses to Dopamine Transporter Inhibitors of the GBR Series: A Technical Guide
Disclaimer: The term "4-Bromo-GBR" does not correspond to a clearly defined chemical entity in the scientific literature. It is plausible that this query refers to a halogenated derivative of the GBR series of dopamine transporter (DAT) inhibitors, with GBR 12909 being the most extensively studied parent compound. This guide will focus on the known behavioral effects of GBR 12909 and its analogs, with a discussion of how halogenation, such as with bromine, might theoretically influence its pharmacological profile.
Introduction
The GBR series of compounds, particularly GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine), are potent and selective dopamine uptake inhibitors.[1][2] By blocking the dopamine transporter (DAT), these compounds increase the extracellular concentration of dopamine in the brain, leading to a range of behavioral effects. While often exhibiting stimulant-like properties, the behavioral profile of GBR compounds can be complex and, at times, unexpected, deviating from classical psychostimulants like cocaine and amphetamine. This guide provides an in-depth technical overview of the behavioral responses to GBR 12909 and related compounds, intended for researchers, scientists, and drug development professionals.
Quantitative Behavioral Data
The following tables summarize the quantitative data from key behavioral studies on GBR 12909.
Table 1: Effects of GBR 12909 on Locomotor Activity
| Species | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | Key Findings | Reference |
| Mice | 10 | Reversal of low-dose apomorphine-induced suppression and significant increase in activity. | Did not enhance high-dose apomorphine-induced hyperlocomotion. | [1] |
| Mice | Not specified | U-shaped dose-response curve with a maximum inhibition of 47% of control when microinjected into the medial prefrontal cortex. | Suggests that stimulation of both D1 and D2 receptors in the mPFC mediates locomotor inhibition. | [3] |
| Rats | 1, 10, 20 | Dose-dependent increase in locomotion, rearing, and sniffing. Stereotypy at the highest dose. | Subchronic treatment led to sensitization, with an enhanced locomotor response to subthreshold doses. | [2] |
Table 2: Effects of GBR 12909 in Drug Discrimination and Self-Administration Paradigms
| Paradigm | Species | GBR 12909 Dose (mg/kg) | Key Findings | Reference |
| Cocaine Discrimination | Rats | ED50 similar to cocaine | GBR 12909 fully substituted for cocaine. When combined, GBR 12909 and cocaine showed a synergistic effect. | [4][5] |
| Methamphetamine Discrimination | Rats | ED50 30-fold less potent than methamphetamine | GBR 12909 and methamphetamine were simply additive in their discriminative stimulus effects. | [4][5] |
| Cocaine Self-Administration | Rhesus Monkeys | Not specified (long-acting formulation) | A single administration of a GBR-decanoate formulation decreased cocaine self-administration for nearly a month. | [6] |
Experimental Protocols
Locomotor Activity Assessment
Objective: To measure the effect of GBR 12909 on spontaneous and drug-induced locomotor activity.
Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.
Procedure:
-
Habituation: Animals (mice or rats) are habituated to the testing room for at least 60 minutes prior to the experiment. They are then placed in the open-field arenas for a 30-60 minute habituation period.
-
Drug Administration: Animals are removed from the arenas and administered GBR 12909 (or vehicle control) via intraperitoneal (i.p.) injection. In some protocols, a second drug (e.g., apomorphine) is administered subcutaneously (s.c.).
-
Data Collection: Immediately after injection, animals are returned to the open-field arenas, and locomotor activity is recorded for a specified duration (e.g., 40-120 minutes). Data is typically binned into 5- or 10-minute intervals.
-
Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena are analyzed using statistical methods such as ANOVA.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of GBR 12909.[7][8]
Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments.[7]
Procedure:
-
Pre-Conditioning (Baseline): On day 1, animals are placed in the central compartment and allowed to freely explore all three compartments for 15-20 minutes to determine initial place preference.
-
Conditioning: Over the next 6-8 days, animals receive alternating injections of GBR 12909 and vehicle. Following GBR 12909 injection, they are confined to one of the outer compartments for 30 minutes. On vehicle injection days, they are confined to the opposite compartment. The assignment of the drug-paired compartment is counterbalanced.
-
Post-Conditioning (Test): The day after the last conditioning session, animals are placed in the central compartment with free access to all compartments, and the time spent in each compartment is recorded for 15-20 minutes.
-
Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test session. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
Drug Discrimination
Objective: To determine if the subjective effects of GBR 12909 are similar to those of a known drug of abuse (e.g., cocaine).[4][5]
Apparatus: Standard operant conditioning chambers equipped with two levers and a food reward dispenser.
Procedure:
-
Training: Rats are trained to press one lever after an injection of the training drug (e.g., cocaine 10 mg/kg, i.p.) and the other lever after a saline injection to receive a food reward. Training continues until a high level of accuracy is achieved.
-
Testing: Once trained, substitution tests are conducted with various doses of GBR 12909. The percentage of responses on the drug-appropriate lever is measured.
-
Analysis: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. The ED50 (the dose at which 50% of responses are on the drug-appropriate lever) is calculated to determine potency.
Signaling Pathways and Experimental Workflows
Dopamine Transporter Inhibition by GBR 12909
Caption: Mechanism of action of GBR 12909 at the dopamine transporter.
Conditioned Place Preference Experimental Workflow
Caption: Experimental workflow for Conditioned Place Preference.
Discussion of Unexpected Behavioral Responses
The behavioral profile of GBR 12909 presents several nuances that can be considered "unexpected" when compared to other dopamine uptake inhibitors like cocaine.
-
Locomotor Inhibition: While high doses of GBR 12909 generally increase locomotor activity, direct microinjection into the medial prefrontal cortex (mPFC) can cause a dose-dependent inhibition of locomotion.[3] This suggests a complex interplay between different brain regions in the regulation of motor behavior and highlights the importance of the mPFC in mediating the inhibitory effects of dopamine.
-
Synergistic Interaction with Cocaine: In drug discrimination studies, GBR 12909 and cocaine exhibit a synergistic effect, meaning their combined effect is greater than the sum of their individual effects.[4][5] This is unexpected given that both are thought to act primarily at the dopamine transporter. This finding suggests that they may have different or complementary binding sites or allosteric interactions at the DAT, or that off-target effects may be involved.
-
Lack of Additivity with Methamphetamine: In contrast to its synergy with cocaine, the discriminative stimulus effects of GBR 12909 and methamphetamine are merely additive.[4][5] This differential interaction with two major psychostimulants underscores the complexity of DAT pharmacology and suggests that GBR 12909's mechanism may be more "cocaine-like" than "amphetamine-like."
-
Potential Therapeutic Profile: Analogs of GBR 12909 have been investigated as potential treatments for cocaine addiction.[6] This is somewhat paradoxical for a compound that shares subjective effects with cocaine. The therapeutic potential may lie in its different pharmacokinetic profile (e.g., slower onset, longer duration of action) or more nuanced pharmacodynamic effects at the DAT, which could occupy the transporter and prevent cocaine from binding without producing the same high abuse liability.
The Potential Role of Halogenation (e.g., 4-Bromo Substitution)
-
Lipophilicity and Blood-Brain Barrier Penetration: The addition of a bromine atom would increase the lipophilicity of the molecule. This could enhance its ability to cross the blood-brain barrier, potentially increasing its potency and duration of action.
-
Metabolic Stability: Halogenation can block sites of metabolism, leading to a longer half-life and prolonged behavioral effects.
-
Binding Affinity and Selectivity: The position and nature of the halogen can significantly impact binding affinity and selectivity for the dopamine transporter versus other monoamine transporters (e.g., serotonin and norepinephrine transporters). A 4-bromo substitution on one of the phenyl rings could alter the electronic and steric properties of the molecule, potentially leading to a different binding orientation within the DAT and, consequently, a different behavioral profile. For instance, it might shift the compound towards a more "rimcazole-like" profile, which has a lower abuse potential despite high DAT affinity.
Conclusion
The GBR series of dopamine uptake inhibitors, exemplified by GBR 12909, exhibit a complex and sometimes unexpected behavioral profile. While sharing some characteristics with classical psychostimulants, they also display unique properties such as context-dependent locomotor inhibition and differential interactions with cocaine and methamphetamine. These unexpected responses provide valuable insights into the intricate pharmacology of the dopamine transporter and the neurobiology of reward and motivation. Further research into analogs, including halogenated derivatives, is warranted to explore their therapeutic potential and to further elucidate the structure-activity relationships that govern their diverse behavioral effects.
References
- 1. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alterations in locomotor activity after microinjections of GBR-12909, selective dopamine antagonists or neurotensin into the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential interaction of GBR 12909, a dopamine uptake inhibitor, with cocaine and methamphetamine in rats discriminating cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Dopamine Transporter Modulation: An In-depth Technical Guide on the Inconsistent Results with 4-Bromo-GBR Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
The GBR series of compounds, particularly analogs of GBR 12909, represent a critical class of dopamine transporter (DAT) inhibitors utilized in neuroscience research to probe the intricacies of the dopaminergic system. The introduction of a bromine atom to the GBR scaffold, creating variants such as a hypothetical 4-Bromo-GBR, has the potential to significantly alter its pharmacological profile. However, researchers often encounter variability and seemingly inconsistent results in both in vitro and in vivo studies. This technical guide provides a comprehensive overview of the potential sources of these inconsistencies, offering detailed experimental protocols and data presentation formats to enhance reproducibility and clarity in future research. By understanding the multifaceted nature of DAT pharmacology and the methodological sensitivities involved, researchers can better interpret their findings and advance the development of novel therapeutic agents targeting the dopamine system.
Introduction: The GBR Class and the Dopamine Transporter
The dopamine transporter (DAT) is an integral membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic signaling.[1][2] Dysregulation of DAT function is implicated in a range of neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and substance use disorders.[2][3] The GBR series of piperazine-based compounds, with GBR 12909 as a key example, are potent and selective inhibitors of the DAT.[4][5] These compounds serve as invaluable research tools for elucidating the role of the DAT in health and disease.[6]
The chemical structure of GBR analogs can be modified to alter their affinity, selectivity, and pharmacokinetic properties. Halogenation, such as the introduction of a bromine atom, is a common medicinal chemistry strategy to modulate these parameters. A "this compound" would represent a structural analog of a GBR compound, likely GBR 12909, with a bromine atom at the 4-position of one of its phenyl rings. While specific data on a compound explicitly named "this compound" is not abundant in published literature, the principles governing the pharmacology of halogenated GBR analogs and the sources of experimental variability are well-established. This guide will use GBR 12909 as a foundational model to explore these issues.
Quantitative Pharmacology of GBR 12909 and Analogs
The affinity and potency of GBR compounds at the dopamine transporter are typically quantified through in vitro binding and uptake inhibition assays. The following tables summarize representative data for GBR 12909, providing a baseline for understanding the potential impact of structural modifications like bromination.
Table 1: In Vitro Binding Affinities (Ki) of GBR 12909 at Monoamine Transporters
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Reference |
| GBR 12909 | 1 | >100 | >100 | [4] |
| GBR 12935 | 1-6 | - | - | [7] |
Table 2: In Vitro Dopamine Uptake Inhibition (IC50) by GBR 12909
| Compound | IC50 (nM) | Cell/Tissue Type | Reference |
| GBR 12909 | 11 - 55 | Rat Brain Synaptosomes | [8] |
| GBR 12909 | 48 | Rat Brain Samples | [5] |
Table 3: In Vivo Effects of GBR 12909 on Extracellular Dopamine
| Compound | Dose | Route of Administration | Brain Region | % Increase in Dopamine | Reference |
| GBR 12909 | 1.7 mg/kg | IV | Striatum | Not specified, but significant | [6] |
Sources of Inconsistent Results in GBR Administration Studies
The variability in reported outcomes for GBR compounds can be attributed to a combination of factors, ranging from the chemical properties of the specific analog to the fine details of the experimental design.
3.1. Chemical and Pharmacokinetic Factors:
-
Purity and Stability: The synthesis of GBR analogs can result in impurities that may have their own pharmacological activity. Furthermore, the stability of the compound in solution and under experimental conditions can affect its effective concentration.
-
Metabolism: In vivo, GBR compounds are subject to metabolism, which can produce active or inactive metabolites. The rate and profile of metabolism can vary between species and even between individuals, leading to different in vivo effects.
-
Route of Administration and Formulation: The method of administration (e.g., intravenous, intraperitoneal, oral) and the vehicle used to dissolve the compound can significantly impact its bioavailability and brain penetration.
3.2. Experimental and Methodological Factors:
-
In Vitro Assay Conditions: Variations in cell lines, tissue preparations, radioligand concentrations, incubation times, and buffer compositions in binding and uptake assays can all influence the calculated affinity and potency values.
-
Animal Model and Subject Variability: The species, strain, age, and sex of the animals used in in vivo studies can all contribute to differences in drug response. Individual differences in baseline dopamine levels and DAT expression can also lead to varied outcomes.
-
Behavioral Assay Sensitivity: The specific parameters of behavioral tests (e.g., apparatus, time of day, habituation period) can affect the observed behavioral response to DAT inhibitors.
-
Microdialysis Probe Placement and Recovery: In in vivo microdialysis studies, the precise anatomical location of the probe and the efficiency of dopamine recovery across the dialysis membrane are critical variables that can introduce variability.
Detailed Experimental Protocols
To promote consistency and comparability across studies, the following sections provide detailed methodologies for key experiments used to characterize GBR compounds.
4.1. Dopamine Transporter Binding Assay
This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.
-
Materials:
-
Rat striatal tissue homogenate (or cells expressing DAT)
-
[³H]WIN 35,428 or other suitable radioligand
-
Test compound (e.g., this compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add tissue homogenate, [³H]WIN 35,428 (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known DAT inhibitor like GBR 12909 (for non-specific binding), or the test compound.
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki of the test compound using competitive binding analysis software.
-
4.2. Dopamine Uptake Inhibition Assay
This protocol measures the ability of a test compound to inhibit the uptake of dopamine into synaptosomes or DAT-expressing cells.
-
Materials:
-
Rat striatal synaptosomes (or cells expressing DAT)
-
[³H]Dopamine
-
Test compound (e.g., this compound)
-
Krebs-Ringer-HEPES buffer
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate synaptosomes with the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate dopamine uptake by adding a known concentration of [³H]Dopamine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters.
-
Determine the IC50 value of the test compound by non-linear regression analysis.
-
4.3. In Vivo Microdialysis
This protocol describes the measurement of extracellular dopamine levels in a specific brain region of a freely moving animal following administration of a test compound.[9][10][11][12]
-
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (e.g., this compound)
-
-
Procedure:
-
Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to ensure a stable baseline.
-
Drug Administration: Administer the test compound via the desired route (e.g., i.p. or i.v.).
-
Post-Drug Collection: Continue to collect dialysate samples for a predetermined period after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the average baseline concentration.
-
Visualizing Pathways and Workflows
5.1. Dopamine Transporter Signaling Pathway
The following diagram illustrates the primary mechanism of dopamine reuptake and the direct action of GBR-type inhibitors.
Caption: Dopamine transporter (DAT) signaling pathway and the inhibitory action of this compound.
5.2. Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the key steps in a typical in vivo microdialysis experiment to assess the effect of a GBR compound on extracellular dopamine levels.
Caption: Experimental workflow for in vivo microdialysis of a GBR compound.
Conclusion
The investigation of novel dopamine transporter inhibitors like this compound is essential for advancing our understanding of dopaminergic neurotransmission and for the development of new therapeutics. The inconsistent results often encountered in such studies underscore the complexity of DAT pharmacology and the critical importance of rigorous and standardized experimental methodologies. By carefully considering the factors outlined in this guide and adhering to detailed, well-validated protocols, researchers can enhance the reliability and reproducibility of their findings. This, in turn, will facilitate a more accurate interpretation of the pharmacological effects of GBR compounds and accelerate the translation of promising preclinical candidates into clinical applications.
References
- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 2. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 6. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 4-Bromo-GBR Dosage for Behavioral Studies: An In-depth Technical Guide
Disclaimer: Direct pharmacological and behavioral data for 4-Bromo-GBR is limited in publicly available scientific literature. This guide leverages data from the closely related and well-studied compound, GBR12909, a potent and selective dopamine reuptake inhibitor, to provide a framework for dosage optimization. Researchers should use this information as a starting point and conduct thorough dose-response studies for this compound in their specific experimental context.
Introduction
This compound is a research chemical belonging to the piperazine class of compounds, which are known for their high affinity and selectivity as dopamine reuptake inhibitors. By blocking the dopamine transporter (DAT), this compound is presumed to increase the extracellular concentration of dopamine in the synaptic cleft, thereby potentiating dopaminergic neurotransmission. This mechanism of action makes it a valuable tool for investigating the role of the dopamine system in various behaviors, including locomotion, reward, and cognition.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for optimizing this compound dosage in rodent behavioral studies. The focus is on two primary behavioral assays sensitive to dopamine agonism: locomotor activity and stereotypy.
Core Principles of Dosage Optimization
The primary goal of dosage optimization is to identify a dose range that produces reliable and reproducible behavioral effects without inducing unwanted side effects or ceiling effects. This is typically achieved through a dose-response study, where different doses of the compound are administered to cohorts of animals, and the resulting behavioral changes are quantified.
Key behavioral measures for dopamine reuptake inhibitors like this compound include:
-
Locomotor Activity: An increase in horizontal and vertical movement in a novel environment. This is a sensitive measure of the stimulant effects of dopamine agonists.
-
Stereotypy: Repetitive, invariant, and seemingly purposeless behaviors, such as sniffing, gnawing, or head weaving. Stereotypy is typically observed at higher doses of dopamine agonists.
Quantitative Data from GBR12909 Studies
The following tables summarize dose-response data for GBR12909, which can be used as a starting point for designing this compound dosage studies.
Table 1: Dose-Response of GBR12909 on Locomotor Activity in Rodents
| Dose (mg/kg, i.p.) | Animal Model | Behavioral Effect | Citation |
| 1 | Rat | Significant increase in locomotor activity. | [1] |
| 5 | Mouse (DBA/2) | Greater locomotor activation compared to C57BL/6 mice. | [2] |
| 7.5 | Mouse (DBA/2) | Pronounced locomotor activation. | [2] |
| 10 | Rat | Dose-dependent, long-lasting behavioral activation including locomotion and rearing. | [1] |
| 10 | Mouse | Reversal of apomorphine-induced suppression of locomotor activity and significant increase in activity. | [3] |
| 20 | Rat | High levels of locomotor activity, sniffing, and the emergence of stereotypy. | [1] |
Table 2: Dose-Response of GBR12909 on Stereotyped Behavior in Rats
| Dose (mg/kg, i.p.) | Behavioral Effect | Citation |
| 10 | Onset of sniffing and some repetitive movements. | [1] |
| 20 | Clear and intense stereotyped behaviors. | [1] |
Experimental Protocols
Open Field Test for Locomotor Activity
Objective: To assess the stimulant effects of this compound on spontaneous locomotor activity.
Apparatus:
-
A square or circular arena with high walls to prevent escape. Common dimensions are 40x40x40 cm for mice and 100x100x40 cm for rats.
-
The arena floor is typically divided into a grid of equal-sized squares.
-
An automated tracking system (e.g., video camera with software) is used to record and analyze the animal's movement.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection).
-
Placement: After a predetermined pretreatment time (e.g., 15-30 minutes), place the animal in the center of the open field arena.
-
Recording: Record the animal's activity for a set duration, typically 30-60 minutes.
-
Data Analysis: Quantify the following parameters:
-
Total distance traveled.
-
Number of line crossings.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (vertical activity).
-
Assessment of Stereotyped Behavior
Objective: To quantify the intensity of stereotyped behaviors induced by higher doses of this compound.
Apparatus:
-
A standard observation cage or the open field arena.
-
A video recording system for later scoring.
Procedure:
-
Habituation and Drug Administration: Follow the same initial steps as the open field test.
-
Observation Period: After drug administration, observe the animals for a set period (e.g., 60-120 minutes).
-
Scoring: An observer, blind to the experimental conditions, should score the intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) using a rating scale.
Table 3: Example of a Stereotypy Rating Scale
| Score | Behavior |
| 0 | Asleep or stationary |
| 1 | Active, with normal grooming and sniffing |
| 2 | Increased locomotor activity with repetitive sniffing |
| 3 | Continuous sniffing of the cage floor or walls, with bursts of locomotor activity |
| 4 | Continuous sniffing, gnawing, or licking of a specific area |
| 5 | Intense, focused stereotypy (e.g., gnawing, licking) with the exclusion of other behaviors |
| 6 | Dyskinetic, convulsive-like movements |
Visualizations
Signaling Pathway of Dopamine Reuptake Inhibition
Caption: Dopamine reuptake inhibition by this compound.
Experimental Workflow for Dosage Optimization
Caption: Workflow for a this compound behavioral study.
Conclusion
Optimizing the dosage of this compound is critical for obtaining meaningful and reproducible data in behavioral studies. By leveraging the extensive research on the related compound GBR12909, this guide provides a solid foundation for initiating these studies. Researchers are encouraged to conduct pilot studies to establish a dose-response curve for this compound in their specific animal model and behavioral paradigm. Careful consideration of the experimental protocols and data analysis methods outlined in this guide will contribute to the successful and rigorous investigation of the behavioral pharmacology of this compound.
References
- 1. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the Synthesis of 4-Bromo-GBR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 4-Bromo-GBR, a brominated analog of the potent dopamine reuptake inhibitor GBR 12909, presents a multi-step process with several key challenges. This technical guide provides a comprehensive overview of a plausible synthetic route, detailing the experimental protocols for each step and highlighting the potential difficulties that researchers may encounter. The core challenges lie in the efficient N-arylation of piperazine, the controlled introduction of the hydroxyethyl moiety, and the final etherification to couple the two key fragments. This document aims to equip researchers with the necessary information to navigate these challenges, optimize reaction conditions, and successfully synthesize this compound for further investigation.
Introduction
GBR 12909 and its analogs are crucial tools in neuroscience research for their high affinity and selectivity for the dopamine transporter (DAT). The introduction of a bromine atom at the 4-position of the N-phenylpiperazine moiety, creating this compound, offers a valuable probe for structure-activity relationship (SAR) studies and for the development of radiolabeled ligands. The synthesis of this specific analog, however, is not extensively documented in publicly available literature, necessitating a carefully designed synthetic strategy based on established methodologies for related compounds. This guide outlines a proposed three-step synthesis and delves into the technical hurdles associated with each stage.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in three main stages, as depicted in the workflow diagram below. This strategy involves the synthesis of two key intermediates, 1-(2-hydroxyethyl)-4-(4-bromophenyl)piperazine (3) and bis(4-fluorophenyl)methanol (5) , followed by their coupling to form the final product.
Purifying 4-Bromo-GBR: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity of a compound is paramount. This in-depth technical guide outlines the core purification techniques for 4-Bromo-GBR, a diarylpiperazine derivative that acts as a potent and selective dopamine transporter (DAT) inhibitor. This guide provides a framework for achieving high-purity this compound suitable for further research and development.
Core Purification Strategies: Recrystallization and Flash Chromatography
The purification of this compound, like many organic compounds, primarily relies on two key techniques: recrystallization and flash column chromatography. The choice between these methods, or their sequential use, depends on the impurity profile of the crude product.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds by separating impurities based on differences in solubility. The process involves dissolving the crude this compound in a suitable solvent at an elevated temperature and allowing it to slowly cool, leading to the formation of pure crystals.
Experimental Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at its boiling point. For piperazine derivatives, common recrystallization solvents include toluene and ethanol. A solvent system, such as a mixture of a good solvent and a poor solvent, can also be employed to achieve optimal crystallization.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Table 1: Recrystallization Solvent Selection Guide for Diarylpiperazine Derivatives
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Toluene | Non-polar | 111 | Often a good choice for aromatic compounds. |
| Ethanol | Polar | 78 | Suitable for more polar diarylpiperazine derivatives. |
| Methanol/Chloroform | Mixed | Variable | Can be effective when a single solvent is not ideal.[1] |
| n-Hexane/Dichloromethane | Mixed | Variable | Useful for adjusting polarity to induce crystallization.[1] |
Flash Column Chromatography: High-Throughput Purification
Flash column chromatography is a rapid and efficient method for separating compounds from a mixture. It utilizes a stationary phase (typically silica gel) packed in a column and a mobile phase (a solvent or solvent mixture) that is pushed through the column under pressure.
Experimental Protocol for Flash Chromatography:
-
Stationary Phase and Column Selection: For most applications involving diarylpiperazine derivatives, a standard silica gel (230-400 mesh) is suitable. The column size should be chosen based on the amount of crude material to be purified.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent ratio is typically determined by thin-layer chromatography (TLC) analysis of the crude mixture.
-
Column Packing: The silica gel is packed into the column as a slurry in the non-polar solvent.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent or a stronger solvent and loaded onto the top of the silica gel column.
-
Elution: The eluent is passed through the column under positive pressure (using compressed air or a pump). The different components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.
-
Fraction Collection: The eluent is collected in fractions as it exits the column.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure this compound.
-
Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified compound.
Table 2: General Parameters for Flash Chromatography of GBR Analogs
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Heptane/Ethyl Acetate or Dichloromethane/Methanol gradients |
| Sample Loading | Dry loading or minimal solvent volume |
| Detection | UV visualization (if applicable) or TLC analysis of fractions |
Mechanism of Action: Dopamine Transporter Inhibition
This compound, a GBR analog, exerts its pharmacological effects by binding to the dopamine transporter (DAT).[2][3][4][5] The DAT is a membrane-spanning protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating dopaminergic signaling.[6] By inhibiting the DAT, this compound increases the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.
The following diagram illustrates the simplified signaling pathway of dopamine and the inhibitory action of this compound.
Caption: Dopamine signaling and this compound inhibition.
Experimental Workflow for Purification
The following diagram outlines a typical workflow for the purification of crude this compound.
Caption: Purification workflow for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]GBR 12935 binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for mutually exclusive binding of cocaine, BTCP, GBR 12935, and dopamine to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]GBR-12935 binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Analytical Detection of 4-Bromo-GBR and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of proposed analytical methodologies for the detection and characterization of 4-Bromo-GBR and its putative metabolites. Due to a lack of specific literature on this compound, this guide leverages data from structurally similar compounds, particularly the GBR series of dopamine reuptake inhibitors and other brominated aromatic compounds, to establish a robust analytical framework.
Proposed Metabolic Pathways of this compound
Understanding the metabolic fate of this compound is critical for developing effective analytical methods. Based on the known metabolism of GBR-12909 and related piperazine compounds, the primary metabolic transformations are anticipated to involve oxidation and subsequent conjugation. The presence of the bromine atom is a key feature that can be exploited for detection.
The proposed primary metabolic pathways for this compound include:
-
Hydroxylation: Aromatic hydroxylation of the bromophenyl ring or the other phenyl rings is a common metabolic route.
-
N-dealkylation: Cleavage of the alkyl chain attached to the piperazine nitrogen is another likely metabolic step.
-
Oxidative Deamination: The terminal amine of the piperazine ring could undergo oxidative deamination.
-
Conjugation: The hydroxylated metabolites are likely to be conjugated with glucuronic acid or sulfate to facilitate excretion.
These proposed pathways are visualized in the following diagram:
A Technical Comparison of 4-Bromo-GBR and Cocaine: Dopamine Transporter Occupancy and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for both therapeutic agents and drugs of abuse. Cocaine, a well-known psychostimulant, exerts its reinforcing effects primarily by blocking the DAT, leading to an increase in extracellular dopamine concentrations in key brain regions associated with reward and motivation. The GBR series of compounds, including GBR 12909 and its analogs, are potent and selective DAT inhibitors that have been extensively studied as potential pharmacotherapies for cocaine addiction and other dopamine-related disorders.
This guide focuses on a comparative analysis of a bromo-substituted GBR analog, herein referred to as 4-Bromo-GBR, and cocaine. While specific data for a "this compound" is sparse, structure-activity relationship (SAR) studies of GBR analogs and other DAT ligands with halogen substitutions suggest that bromo-substitution can enhance binding affinity. This document will, therefore, draw upon data from closely related GBR compounds to provide a comprehensive comparison with cocaine.
Quantitative Data Presentation
The following tables summarize the available quantitative data for cocaine and relevant GBR analogs to facilitate a comparative analysis.
Table 1: In Vitro Dopamine Transporter (DAT) Binding Affinity
| Compound | Kᵢ (nM) for DAT | IC₅₀ (nM) for DA Uptake Inhibition | Reference |
| Cocaine | 92 - 260 | 250 - 500 | [1] |
| GBR 12909 | 1.0 - 5.4 | 5 - 15 | [1] |
| GBR 12935 | 1.08 | ~10 | [1] |
| This compound (Projected) | < 5 | < 15 | Inferred from SAR |
Note: The values for this compound are projected based on structure-activity relationship studies of halogenated DAT inhibitors, which generally show that bromo-substitution maintains or enhances affinity.
Table 2: In Vivo Dopamine Transporter (DAT) Occupancy
| Compound | Dose | % DAT Occupancy | Subject | Method | Reference |
| Cocaine | 0.3 - 0.6 mg/kg (i.v.) | 60 - 77% | Human | PET | [2] |
| GBR 12909 | 1.0 mg/kg | ~50% | Rhesus Monkey | ex vivo | [3] |
| GBR 12909 | 20 mg/kg | ~80% | Rat | ex vivo | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of compounds with the dopamine transporter.
In Vitro Dopamine Transporter Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine transporter.
Methodology: Radioligand competition binding assays are commonly performed using cell membranes prepared from tissues or cell lines expressing the dopamine transporter (e.g., rat striatum or HEK293 cells transfected with the human DAT).
-
Membrane Preparation: Tissue is homogenized in a buffered solution and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.
-
Assay Incubation: Membranes are incubated with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[4]
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in a specific brain region of a freely moving animal following drug administration.[5][6][7]
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized rodent.[2]
-
Recovery: The animal is allowed to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals.
-
Baseline Measurement: Several baseline samples are collected before drug administration.
-
Drug Administration: The test compound (e.g., cocaine or a GBR analog) is administered systemically (e.g., via intraperitoneal injection).
-
Post-Drug Sample Collection: Dialysate collection continues to monitor changes in extracellular dopamine levels.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[5]
In Vivo Dopamine Transporter Occupancy using PET
Objective: To determine the percentage of dopamine transporters occupied by a drug at a given dose in the living brain.
Methodology: Positron Emission Tomography (PET) is a non-invasive imaging technique that can quantify receptor and transporter occupancy.
-
Radioligand Selection: A suitable PET radioligand that binds specifically and reversibly to the DAT is chosen (e.g., [¹¹C]cocaine or [¹¹C]WIN 35,428).
-
Baseline Scan: A baseline PET scan is performed on the subject (e.g., a non-human primate) to measure the baseline availability of the DAT.[8]
-
Drug Administration: The test compound is administered to the subject.
-
Post-Drug Scan: A second PET scan is performed after drug administration to measure the reduced availability of the DAT due to occupancy by the test compound.
-
Image Analysis: The PET images are analyzed to determine the binding potential (BP_ND) of the radioligand in DAT-rich regions (e.g., the striatum) for both the baseline and post-drug scans.
-
Occupancy Calculation: The percentage of DAT occupancy is calculated using the formula: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline.[8]
Behavioral Pharmacology: Locomotor Activity
Objective: To assess the stimulant or depressant effects of a compound on spontaneous motor activity.[9][10]
Methodology:
-
Apparatus: Animals (typically mice or rats) are placed in an open-field arena equipped with infrared beams to automatically track their movement.[10]
-
Habituation: Animals are habituated to the testing environment to reduce novelty-induced hyperactivity.
-
Drug Administration: Animals are administered the test compound or vehicle.
-
Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period of time.
-
Data Analysis: The locomotor activity of the drug-treated group is compared to the vehicle-treated group to determine the effect of the compound.
Signaling Pathways and Logical Relationships
The primary mechanism of action for both cocaine and GBR compounds is the inhibition of the dopamine transporter. This leads to a cascade of downstream effects.
References
- 1. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. um.edu.mt [um.edu.mt]
- 6. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. va.gov [va.gov]
- 10. Mechanisms of Locomotor Sensitization to Drugs of Abuse in a Two-Injection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of GBR Analogs as Dopamine Reuptake Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the efficacy of GBR-12909 and its analogs, potent and selective dopamine reuptake inhibitors (DRIs). Due to the limited availability of specific quantitative data for 4-Bromo-GBR in the reviewed literature, this document focuses on the well-characterized parent compound, GBR-12909, and related derivatives as a proxy to understand the pharmacological profile of this class of molecules. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the dopamine transporter (DAT).
Quantitative Efficacy of GBR Analogs and Other Dopamine Reuptake Inhibitors
The GBR series of compounds, particularly GBR-12909, are distinguished by their high affinity and selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] This selectivity is a critical factor in their potential therapeutic application, as it may reduce the incidence of off-target effects. The following tables summarize the binding affinities (pKi) and inhibitory concentrations (IC50) of GBR-12909, its analog GBR-12935, and other notable DRIs for comparative purposes.
| Compound | pKi at hDAT | pKi at hNET | pKi at hSERT | DAT/SERT Selectivity Ratio |
| GBR-12909 | 7.92 | 7.02 | 5.90 | ~105 |
| GBR-12935 | 7.14 | 7.19 | 6.20 | ~8.7 |
| Cocaine | ~6.15 - 6.45 | ~5.85 - 6.30 | ~5.70 - 6.00 | ~1-5 |
| Methylphenidate | ~6.95 | ~6.42 | ~4.00 | ~890 |
Table 1: Comparative Binding Affinities (pKi) of Dopamine Reuptake Inhibitors at Human Monoamine Transporters. This table illustrates the high affinity and selectivity of GBR-12909 for the human dopamine transporter (hDAT) compared to other DRIs. Data compiled from multiple sources.
| Compound | IC50 for Dopamine Uptake Inhibition (nM) |
| GBR-12909 | 1 |
| Cocaine | ~100-300 |
| Methylphenidate | ~30-100 |
Table 2: Inhibitory Potency (IC50) of Dopamine Reuptake Inhibitors. This table highlights the potent inhibition of dopamine uptake by GBR-12909. Data compiled from multiple sources.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the efficacy of dopamine reuptake inhibitors.
In Vitro Dopamine Transporter (DAT) Binding Assay
This assay determines the binding affinity of a test compound for the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT)
-
[³H]-WIN 35,428 (a radiolabeled cocaine analog) as the radioligand
-
Test compounds (e.g., this compound, GBR-12909)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation fluid and vials
-
Microplate harvester and scintillation counter
Procedure:
-
Cell Membrane Preparation: Homogenize hDAT-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]-WIN 35,428 at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) to a set of wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the Ki value.
In Vitro Dopamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK293 cells stably expressing hDAT
-
[³H]-Dopamine
-
Test compounds
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and vials
-
96-well plates
Procedure:
-
Cell Plating: Plate the hDAT-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for 10-20 minutes at room temperature.
-
Uptake Initiation: Add [³H]-Dopamine to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the amount of [³H]-Dopamine taken up by the cells at each concentration of the test compound. Plot the uptake as a percentage of the control (no inhibitor) and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of dopamine reuptake inhibitors and a typical experimental workflow.
Caption: Mechanism of Dopamine Reuptake Inhibition.
Caption: Workflow for an In Vitro DAT Binding Assay.
Conclusion
The GBR series of compounds, exemplified by GBR-12909, represent a class of highly potent and selective dopamine reuptake inhibitors. Their pharmacological profile suggests a potential for therapeutic applications where precise modulation of the dopaminergic system is desired. While specific quantitative data for this compound remains elusive in the readily available literature, the data for its close analogs provide a strong foundation for understanding its likely efficacy. The detailed experimental protocols and workflow diagrams included in this guide offer a practical resource for researchers aiming to further investigate the properties of these and other novel dopamine reuptake inhibitors. Further research into the structure-activity relationship of halogenated GBR analogs will be crucial in elucidating the precise impact of substitutions, such as the 4-bromo group, on binding affinity and selectivity.
References
Validating the Binding of 4-Bromo-GBR to the Dopamine Transporter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for validating the binding of the novel compound 4-Bromo-GBR to the dopamine transporter (DAT). As a putative analog of the potent DAT inhibitor GBR 12909, this compound holds potential as a research tool or therapeutic candidate. This document outlines the essential experimental protocols, data presentation standards, and theoretical considerations necessary for its characterization.
Introduction to this compound and the Dopamine Transporter
The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a primary target for both therapeutic agents and drugs of abuse, like cocaine. The GBR series of compounds, notably GBR 12909, are highly selective and potent inhibitors of the DAT. The introduction of a bromine atom at the 4-position of a GBR analog, herein termed this compound, necessitates a thorough validation of its binding affinity and selectivity. Halogenation of DAT ligands has been shown to modulate binding affinity and selectivity, making this compound a compound of significant interest.
Quantitative Binding Affinity Data
The primary objective of validating this compound is to quantify its binding affinity for the dopamine transporter. This is typically achieved through competitive binding assays using a radiolabeled ligand with known high affinity for the DAT, such as [³H]WIN 35,428 or [³H]GBR 12909. The resulting data, including the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), provide a quantitative measure of the compound's potency.
For comparative purposes, the following tables summarize representative binding data for GBR 12909 and other relevant analogs. It is anticipated that this compound would exhibit binding affinities within a similar range.
Table 1: In Vitro Binding Affinities of GBR Analogs for the Dopamine Transporter
| Compound | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) |
| GBR 12909 | [³H]WIN 35,428 | Rat Striatal Membranes | 1.3 | 4.2 |
| GBR 12935 | [³H]WIN 35,428 | Rat Striatal Membranes | 0.8 | 2.5 |
| Halogenated Benztropine Analog | [³H]WIN 35,428 | Rat Brain Homogenate | 8 - 30 | - |
| This compound (Hypothetical) | [³H]WIN 35,428 | To be determined | To be determined | To be determined |
Table 2: Selectivity Profile of GBR 12909
| Transporter | Kᵢ (nM) |
| Dopamine Transporter (DAT) | 1.3 |
| Serotonin Transporter (SERT) | >10,000 |
| Norepinephrine Transporter (NET) | >10,000 |
Experimental Protocols
A detailed and rigorous experimental methodology is crucial for obtaining reliable and reproducible data. The following protocols are standard in the field for characterizing the binding of novel ligands to the dopamine transporter.
Membrane Preparation from Rat Striatum
-
Tissue Dissection: Male Sprague-Dawley rats (200-250 g) are euthanized, and the striata are rapidly dissected on ice.
-
Homogenization: The tissue is homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.
-
Washing: The resulting pellet is resuspended in fresh buffer and centrifuged again under the same conditions.
-
Final Resuspension: The final pellet is resuspended in the assay buffer to a protein concentration of 1-2 mg/mL, as determined by a Bradford or BCA protein assay.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of this compound by measuring its ability to displace a radiolabeled ligand from the DAT.
-
Assay Components:
-
Membrane Preparation: 50-100 µg of rat striatal membrane protein.
-
Radioligand: [³H]WIN 35,428 (final concentration of 1-2 nM).
-
Test Compound: this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Non-specific Binding: Determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) with 120 mM NaCl.
-
-
Incubation: The components are incubated in a total volume of 500 µL for 2 hours at 4°C.
-
Termination: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.
-
Washing: The filters are washed three times with 4 mL of ice-cold assay buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ value is determined from the competition curve using non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Mandatory Visualizations
Experimental Workflow for Competitive Binding Assay
Navigating Monoamine Transporter Cross-Reactivity: A Technical Guide on GBR 12909 and the Predicted Profile of a 4-Bromo Analog
Disclaimer: Specific experimental data for a compound designated "4-Bromo-GBR" is not available in the peer-reviewed scientific literature. This guide provides a comprehensive overview of the well-characterized and structurally related dopamine transporter (DAT) inhibitor, GBR 12909. Furthermore, it offers a predictive analysis of the potential cross-reactivity of a hypothetical 4-bromo substituted GBR 12909 analog based on established structure-activity relationships of monoamine transporter ligands.
This document is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter pharmacology.
Introduction: The GBR Series and Dopamine Transporter Selectivity
The GBR series of compounds, particularly GBR 12909 (Vanoxerine), are potent and selective inhibitors of the dopamine transporter (DAT).[1] GBR 12909, chemically known as 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine, has been instrumental as a research tool to investigate the role of DAT in various physiological and pathological processes.[2][3] Its high affinity for DAT and significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters make it a valuable pharmacological probe.[1] Understanding the cross-reactivity profile of such compounds is crucial for interpreting experimental results and for the rational design of novel therapeutic agents with desired selectivity.
Quantitative Analysis of GBR 12909 Cross-Reactivity
The binding affinity of GBR 12909 for the three primary monoamine transporters has been determined in various studies. The data consistently demonstrates a high selectivity for DAT.
| Transporter | Binding Affinity (Ki, nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
| Dopamine Transporter (DAT) | ~1[1] | - | - |
| Serotonin Transporter (SERT) | >100[1] | >100 | - |
| Norepinephrine Transporter (NET) | >100[1] | - | >100 |
Table 1: Binding Affinities of GBR 12909 for Human Monoamine Transporters. Data is compiled from multiple sources and represents approximate values.[1][4]
Predicted Profile of this compound
While no direct experimental data exists for a 4-bromo analog of GBR 12909, we can extrapolate potential effects based on structure-activity relationship (SAR) studies of other monoamine transporter ligands. Halogen substitution on the aromatic rings of ligands can significantly influence their potency and selectivity.
Generally, the introduction of a halogen atom can:
-
Increase Lipophilicity: This may enhance membrane permeability and potentially increase affinity for the typically hydrophobic binding pockets of monoamine transporters.
-
Alter Electronic Properties: The electron-withdrawing nature of bromine can influence key interactions with amino acid residues within the binding site.
-
Impact Metabolism: Halogenation can block sites of metabolic attack, potentially prolonging the compound's duration of action.
For phenylpiperazine-based monoamine transporter ligands, halogen substitution on the phenyl ring has been shown to modulate affinity and selectivity.[5] A 4-bromo substitution on one of the phenyl rings of a GBR 12909 backbone would likely maintain high affinity for DAT. The effect on SERT and NET is less predictable without experimental data but would be a critical determinant of its overall pharmacological profile.
Experimental Protocols
The determination of a compound's cross-reactivity profile for monoamine transporters typically involves two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assays
These assays measure the ability of a test compound to displace a known radiolabeled ligand from the transporter.
Objective: To determine the binding affinity (Ki) of a test compound for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293 cells).[6]
-
Radioligands:
-
Test compound (e.g., this compound).
-
Non-specific binding control (a high concentration of a known inhibitor, e.g., mazindol for DAT).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Aliquots of cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.[6]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
These assays directly measure the functional effect of a compound on the transporter's ability to uptake its respective neurotransmitter.
Objective: To determine the potency of a test compound to inhibit the uptake of dopamine, serotonin, or norepinephrine.
Materials:
-
Cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.[6][9]
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.
-
Test compound.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail.
Procedure:
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound or vehicle.[10]
-
Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake reaction.
-
Incubation: The cells are incubated for a short period at a controlled temperature (e.g., 37°C).
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined.
Visualizations
References
- 1. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of GBR 12909, a dopamine re-uptake inhibitor, on monoaminergic neurotransmission in rat striatum, limbic forebrain, cortical hemispheres and substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]GBR 12935 binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative Analysis of 4-Bromo-GBR and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of 4-Bromo-GBR and its analogs as potent and selective dopamine transporter (DAT) inhibitors. GBR 12909, a well-characterized diarylpiperazine, serves as a foundational compound for understanding the structure-activity relationships (SAR) within this chemical class. The introduction of bromine substituents on the diphenylmethoxy moiety of the GBR scaffold has been explored to modulate potency and selectivity. This document summarizes the available quantitative data on the binding affinities and functional potencies of these compounds, outlines detailed experimental methodologies for their characterization, and visualizes key biological pathways and experimental workflows.
Introduction
The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a key target for the development of therapeutics for various neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders. The GBR series of compounds, typified by GBR 12909, are highly potent and selective inhibitors of the DAT. Modifications of the GBR scaffold have been a subject of intense research to optimize the pharmacological profile of these inhibitors.
This guide focuses on the impact of bromine substitution on the diphenylmethoxy portion of the GBR molecule. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and modify pharmacokinetic properties. Understanding the precise effects of bromo-substitutions is crucial for the rational design of novel DAT inhibitors with improved therapeutic potential.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional inhibition potencies (IC50) of this compound and its key analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of GBR 12909 and Halogenated Analogs
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity | Reference |
| GBR 12909 (4,4'-difluoro) | 1 | >100 | >100 | >100 | >100 | [1] |
| GBR 12935 (unsubstituted) | 7.14 | 6200 | 7190 | 868 | 1007 | [2] |
| This compound (mono-bromo) | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 4,4'-Dibromo-GBR | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Functional Inhibition of Dopamine Uptake (IC50, nM)
| Compound | DA Uptake IC50 (nM) | Reference |
| GBR 12909 | Value varies by study, typically in the low nanomolar range | |
| This compound | Data not available | |
| 4,4'-Dibromo-GBR | Data not available |
Synthesis and Structure-Activity Relationships
The synthesis of GBR analogs generally involves the coupling of a diarylmethoxyethyl moiety with a substituted piperazine. While a specific protocol for this compound is not detailed in the literature, a general synthetic approach can be inferred from related compounds. For instance, the synthesis of (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one involves the reaction of (E)-3-(4-ethoxy-3-metoxyphenyl)acrylic acid with 1-(bis(4-bromophenyl)methyl)piperazine[3]. This suggests a convergent synthetic strategy where the brominated diarylmethylpiperazine is a key intermediate.
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: Studies on benztropine analogs, which share the diphenylmethoxy pharmacophore with GBR compounds, have shown that para-substitution with a chloro group on one of the phenyl rings increases the potency for DAT inhibition by approximately 10-fold[4]. Furthermore, the bis(p-fluoro) substitution in GBR 12909, as compared to the unsubstituted GBR 12935, slightly increases the affinity for the DAT but can reduce selectivity over the serotonin transporter[5]. This suggests that the electronic and steric properties of the halogen at the para position play a significant role in modulating DAT interaction.
-
Piperazine Substituent: Alterations to the piperazine ring of GBR 12909 have been shown to significantly impact affinity and selectivity. The substitution of the piperazine ring with other diamine moieties can retain high DAT affinity, and in some cases, substantially increase selectivity against SERT[5].
Experimental Protocols
Radioligand Binding Assay for DAT, SERT, and NET
This protocol is a generalized procedure for determining the binding affinity of test compounds to monoamine transporters using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Radioligands: [³H]GBR 12935 or [³H]WIN 35,428 for DAT, [³H]Citalopram or [³H]Paroxetine for SERT, and [³H]Nisoxetine for NET.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compounds (e.g., this compound and analogs) at various concentrations.
-
Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand at a concentration near its Kd value.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Dopamine Uptake Assay
This protocol measures the functional potency of compounds to inhibit dopamine uptake into synaptosomes.
Materials:
-
Fresh or frozen brain tissue (e.g., rat striatum).
-
Sucrose buffer (e.g., 0.32 M sucrose).
-
Krebs-Ringer-HEPES buffer (KRH buffer), pH 7.4.
-
[³H]Dopamine.
-
Test compounds at various concentrations.
-
Uptake inhibitors for control (e.g., GBR 12909).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in KRH buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake by adding a known concentration of [³H]Dopamine.
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Determine the amount of [³H]Dopamine taken up by the synaptosomes by scintillation counting of the filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of dopamine uptake for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the analysis of this compound and its analogs.
Caption: Dopamine signaling pathway at the synapse and the inhibitory action of this compound on the dopamine transporter (DAT).
Caption: Experimental workflow for the synthesis and pharmacological evaluation of this compound and its analogs.
Conclusion
The GBR series of compounds represents a valuable scaffold for the development of potent and selective dopamine transporter inhibitors. While specific quantitative data for 4-bromo substituted GBR analogs remains elusive in publicly accessible literature, the established structure-activity relationships of related halogenated compounds strongly suggest that such modifications are likely to modulate DAT affinity and selectivity. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound and its analogs. Further research is warranted to fully elucidate the pharmacological profile of these compounds and to explore their potential as therapeutic agents. This guide serves as a foundational resource to stimulate and direct future investigations in this promising area of medicinal chemistry and neuropharmacology.
References
- 1. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the In Vivo Effects of 4-Bromo-GBR with Knockout Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Rationale for Knockout Models in 4-Bromo-GBR Research
This compound is a potent and selective dopamine reuptake inhibitor, belonging to the same class of piperazine-based compounds as GBR 12909. These compounds are invaluable tools for probing the function of the dopaminergic system and hold therapeutic potential for disorders characterized by dopamine dysregulation, such as attention-deficit/hyperactivity disorder (ADHD) and substance use disorders.
To unequivocally determine the in vivo mechanism of action of this compound, it is crucial to employ genetic models where its primary molecular target is absent. Knockout (KO) mice, specifically those lacking the dopamine transporter (DAT-KO), are the gold standard for confirming that the behavioral and neurochemical effects of a selective DRI are indeed mediated by its interaction with DAT. Furthermore, utilizing SERT-KO and NET-KO mice can elucidate the selectivity of this compound and rule out significant off-target effects on other monoamine transporters.
DAT-KO mice exhibit a distinct phenotype characterized by spontaneous hyperlocomotion due to chronically elevated extracellular dopamine levels.[1][2] Paradoxically, some psychostimulants that block DAT, such as cocaine and amphetamine, can produce a calming effect in these mice, a phenomenon thought to involve serotonergic systems.[3] Investigating the effects of a pure DRI like this compound in DAT-KO mice would provide critical insights into its pharmacodynamics.
Expected In Vivo Effects of this compound in Knockout Models
Based on the known pharmacology of GBR 12909 and other selective DRIs, the following outcomes are anticipated when studying this compound in monoamine transporter knockout mice.
Dopamine Transporter Knockout (DAT-KO) Mice
-
Locomotor Activity: In wild-type (WT) mice, this compound is expected to induce a dose-dependent increase in locomotor activity, similar to GBR 12909.[4][5][6][7][8] In DAT-KO mice, which already exhibit profound baseline hyperactivity, this compound is predicted to have a minimal further increasing effect on locomotion. A key experiment would be to determine if, like some other psychostimulants, it produces a paradoxical calming effect at certain doses.
-
Reward and Reinforcement: In WT mice, this compound is expected to be rewarding, as measured by conditioned place preference (CPP). However, in DAT-KO mice, the rewarding effects of cocaine are attenuated and observed over a more restricted dose range.[9][10] It is hypothesized that this compound would show a significantly blunted or abolished rewarding effect in DAT-KO mice, confirming that its rewarding properties are DAT-dependent.
-
Neurochemical Effects: In vivo microdialysis in WT mice is expected to show a significant, dose-dependent increase in extracellular dopamine in the striatum and nucleus accumbens following this compound administration. In DAT-KO mice, where baseline extracellular dopamine is already elevated, this compound is not expected to cause a further substantial increase, as its primary mechanism of action is absent.
Serotonin Transporter (SERT-KO) and Norepinephrine Transporter (NET-KO) Mice
-
Locomotor Activity and Reward: Given the high selectivity of GBR compounds for DAT, it is anticipated that the effects of this compound on locomotor activity and reward in SERT-KO and NET-KO mice will be largely similar to those observed in WT mice. These experiments serve as crucial negative controls to confirm the selectivity of this compound for the dopamine system in vivo. Any significant deviation from the WT phenotype would suggest potential off-target effects.
Data Presentation: Quantitative Summary of Expected Outcomes
The following tables summarize the expected quantitative outcomes from key in vivo experiments with this compound, based on published data for GBR 12909 and other relevant compounds.
Table 1: Expected Effects of this compound on Locomotor Activity
| Genotype | Baseline Locomotor Activity | Expected Effect of this compound |
| Wild-Type (WT) | Normal | Dose-dependent increase |
| DAT-KO | Hyperactive | Attenuation or no significant change |
| SERT-KO | Normal to slightly altered | Dose-dependent increase (similar to WT) |
| NET-KO | Normal to slightly altered | Dose-dependent increase (similar to WT) |
Table 2: Expected Effects of this compound in Conditioned Place Preference (CPP)
| Genotype | Expected CPP Score with this compound |
| Wild-Type (WT) | Significant positive score (preference) |
| DAT-KO | No significant preference or aversion |
| SERT-KO | Significant positive score (similar to WT) |
| NET-KO | Significant positive score (similar to WT) |
Table 3: Expected Effects of this compound on Striatal Extracellular Dopamine (via Microdialysis)
| Genotype | Baseline Extracellular Dopamine | Expected Effect of this compound | | :--- | :--- | | Wild-Type (WT) | Basal | Significant, dose-dependent increase | | DAT-KO | Chronically elevated | No significant further increase | | SERT-KO | Basal | Significant, dose-dependent increase (similar to WT) | | NET-KO | Basal | Significant, dose-dependent increase (similar to WT) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Locomotor Activity Measurement
Objective: To assess the effect of this compound on spontaneous locomotor activity in WT and knockout mice.
Materials:
-
Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems or video tracking software.[1][11][12][13][14]
-
This compound dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80).
-
WT, DAT-KO, SERT-KO, and NET-KO mice.
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Place each mouse individually into the center of the open field arena and allow for a 30-60 minute habituation period to the novel environment.
-
Following habituation, administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Immediately return the mouse to the open field arena and record locomotor activity for 60-120 minutes.
-
Key parameters to be measured include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
Data should be analyzed in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of this compound.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.[3][15][16][17]
-
This compound and vehicle.
-
WT, DAT-KO, SERT-KO, and NET-KO mice.
Procedure:
-
Pre-Conditioning (Day 1): Place each mouse in the central compartment and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. Mice showing a strong unconditioned preference for one chamber should be excluded.
-
Conditioning (Days 2-7): This phase consists of alternating injections of this compound and vehicle.
-
On drug conditioning days, administer this compound and confine the mouse to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days, administer vehicle and confine the mouse to the opposite outer chamber for 30 minutes.
-
The drug-paired chamber should be counterbalanced across mice.
-
-
Post-Conditioning (Day 8): In a drug-free state, place each mouse in the central compartment and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber.
-
Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. A positive score indicates a rewarding effect, while a negative score suggests aversion.
In Vivo Microdialysis
Objective: To measure extracellular dopamine levels in the striatum or nucleus accumbens in response to this compound.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (with a suitable molecular weight cut-off).[18][19][20][21][22]
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection for dopamine analysis.
-
This compound and vehicle.
-
WT and DAT-KO mice.
Procedure:
-
Surgery: Anesthetize the mouse and implant a guide cannula stereotaxically, targeting the brain region of interest (e.g., nucleus accumbens or striatum). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula in the awake, freely moving animal.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples (e.g., every 20 minutes for at least one hour).
-
Drug Administration: Administer this compound or vehicle (i.p.) and continue collecting dialysate samples for at least 2-3 hours.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Presentation: Express dopamine levels as a percentage of the average baseline concentration.
Western Blotting
Objective: To assess potential changes in the expression or phosphorylation of key proteins in the dopamine signaling cascade following chronic this compound treatment.
Materials:
-
Equipment for SDS-PAGE and electrotransfer.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies against target proteins (e.g., DAT, tyrosine hydroxylase, DARPP-32, ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
WT and DAT-KO mice treated chronically with this compound or vehicle.
Procedure:
-
Tissue Preparation: Following chronic treatment, euthanize the mice and rapidly dissect the brain regions of interest (e.g., striatum, nucleus accumbens). Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.[2][23][24][25][26]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 2. Western Blot Protocol for Dopamine Receptor D1 Antibody (NB110-60017): Novus Biologicals [novusbio.com]
- 3. 2.6. Conditioned place preference (CPP) [bio-protocol.org]
- 4. GBR 12909 administration as a mouse model of bipolar disorder mania: mimicking quantitative assessment of manic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GBR 12909 administration as a mouse model of bipolar disorder mania: mimicking quantitative assessment of manic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Characterization of conditioned place preference to cocaine in congenic dopamine transporter knockout female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Locomotor activity test [bio-protocol.org]
- 12. Locomotion Activity Measurement in an Open Field for Mice [en.bio-protocol.org]
- 13. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Tracking Individual Running Metrics in Mice Using a Voluntary Wheel Running Protocol that Minimizes Social Isolation [jove.com]
- 15. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 16. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 18. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo microdialysis procedure [bio-protocol.org]
- 20. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 21. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo microdialysis for striatal DA release [slack.protocols.io:8443]
- 23. 4.6. Western Blot Analysis [bio-protocol.org]
- 24. Western Blotting. [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Replication of 4-Bromo-GBR Findings Across Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-GBR, a diarylpiperazine derivative, is a potent and selective dopamine reuptake inhibitor that has been instrumental in preclinical research aimed at understanding the role of the dopamine transporter (DAT) in normal physiology and in various neuropsychiatric disorders. Its high affinity and selectivity for the DAT make it a valuable tool for studying the consequences of DAT inhibition. This technical guide provides a comprehensive overview of the findings related to this compound and its analogs across different species, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented here is intended to serve as a resource for researchers seeking to replicate and build upon existing findings in the field of dopamine transporter pharmacology.
Quantitative Data on this compound and Analogs
The following tables summarize the available quantitative data for this compound and its closely related analog, GBR 12909, across various species. This information is critical for comparative analysis and for the design of new experiments.
Table 1: Dopamine Transporter Binding Affinity (Ki)
| Compound | Species | Brain Region/Cell Line | Radioligand | Ki (nM) | Reference |
| GBR 12909 | Rat | Striatum | [3H]PE2I | 34 ± 11 | [1] |
| GBR 12909 | Human | hDAT expressed in CHO cells | [3H]BTCP | 5 | [2] |
Note: Direct Ki values for this compound were not available in the searched literature. The data for the closely related GBR 12909 is provided as a surrogate.
Table 2: Locomotor Activity (ED50)
| Compound | Species | Test | ED50 (mg/kg) | Reference |
| GBR 12909 | Mouse | Locomotor Activity | ~5-7.5 | [3] |
| GBR 12909 | Rat | Locomotor Activity | 10-20 (dose-dependent increase) | [4] |
Note: ED50 values for locomotor activity can vary depending on the specific experimental conditions. The provided values represent the doses at which significant increases in locomotor activity were observed.
Table 3: Drug Discrimination (ED50)
| Compound | Training Drug | Species | ED50 (mg/kg) | Reference |
| GBR 12909 | Cocaine | Rat | Equipotent to Cocaine | [5] |
| GBR 12909 | Cocaine | Rhesus Monkey | ~0.1-1.0 | [6] |
Note: In drug discrimination studies, the ED50 represents the dose of the test compound that produces a response equivalent to the training drug in 50% of the subjects.
Key Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. Below are summaries of standard protocols for key experiments used to characterize the effects of this compound and related compounds.
Radioligand Binding Assay for Dopamine Transporter Affinity
This assay is used to determine the binding affinity (Ki) of a compound for the dopamine transporter.
Workflow:
References
- 1. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential interaction of GBR 12909, a dopamine uptake inhibitor, with cocaine and methamphetamine in rats discriminating cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discriminative stimulus effects of dopaminergic agents in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-Analysis of GBR Series Compounds: A Technical Guide to Dopamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The GBR series of compounds, notably GBR 12935 and GBR 12909, are potent and selective dopamine transporter (DAT) inhibitors.[1][2] Their high affinity for the DAT has made them invaluable tools in neuroscience research for studying the mechanisms of dopamine reuptake and the pathophysiology of dopamine-related disorders.[1] This technical guide provides a meta-summary of the available quantitative data, experimental protocols for key assays, and an overview of the relevant signaling pathways. It is important to note that a comprehensive search of publicly available scientific literature did not yield specific data for a compound designated as "4-Bromo-GBR." Therefore, this document focuses on the well-characterized members of the GBR series.
Data Presentation: Quantitative Analysis of GBR Compound Activity
The following table summarizes the binding affinities and inhibitory concentrations of prominent GBR series compounds for the dopamine, serotonin (SERT), and norepinephrine (NET) transporters. This data highlights the high selectivity of these compounds for the DAT.
| Compound | Transporter | Assay Type | Species | Preparation | Ki (nM) | IC50 (nM) | Reference |
| GBR 12935 | DAT | [3H]GBR 12935 Binding | Human | Brain membrane preparations | 54 (high affinity site) | [3] | |
| 4500 (low affinity site) | [3] | ||||||
| DAT | [3H]Dopamine Uptake | Rat | Brain Synaptosomes | 1-6 | [2] | ||
| VMAT | Dopamine Uptake | Rat | Synaptic Vesicles | 34-45 | [2] | ||
| GBR 12909 | DAT | Dopamine Uptake Inhibition | 34-45 | [2] | |||
| DAT | [3H]WIN 35,428 Binding | Rat | Striatal Homogenates | 1.3 | |||
| SERT | [3H]Paroxetine Binding | Rat | Cortical Homogenates | 2800 | |||
| NET | [3H]Nisoxetine Binding | Rat | Hypothalamic Homogenates | 130 | |||
| Indole Analog of GBR 12909 (Compound 22) | DAT | [3H]WIN 35,428 Binding | 0.7 | [4] | |||
| Indole Analog of GBR 12935 (Compound 21) | DAT vs SERT Selectivity | >600-fold | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of standard experimental protocols used to characterize GBR series compounds.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of GBR compounds for the dopamine transporter.
Materials:
-
[3H]GBR 12935 or [3H]WIN 35,428 (radioligands)
-
Brain tissue homogenates (e.g., rat striatum) containing the dopamine transporter
-
Test compounds (GBR analogs) at varying concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Brain tissue is homogenized in ice-cold buffer and centrifuged to prepare a crude membrane fraction.
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., mazindol).
-
The incubation is carried out at a specific temperature (e.g., 0-4°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Dopamine Uptake Assays
Dopamine uptake assays measure the functional ability of a compound to inhibit the reuptake of dopamine into synaptosomes.
Objective: To determine the potency (IC50) of GBR compounds in inhibiting dopamine uptake.
Materials:
-
[3H]Dopamine
-
Synaptosomal preparations from dopamine-rich brain regions (e.g., striatum)
-
Test compounds (GBR analogs) at varying concentrations
-
Krebs-Ringer buffer, aerated with 95% O2/5% CO2
-
Scintillation counter
Procedure:
-
Synaptosomes are prepared by homogenization and differential centrifugation of brain tissue.
-
Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compound or vehicle.
-
[3H]Dopamine is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period (e.g., 5 minutes) at 37°C.
-
The reaction is terminated by rapid filtration and washing with ice-cold buffer.
-
The amount of [3H]dopamine taken up by the synaptosomes is determined by scintillation counting.
-
The IC50 value is calculated by determining the concentration of the test compound that causes a 50% reduction in dopamine uptake compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of GBR compounds is the inhibition of the dopamine transporter, which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft.
Caption: Inhibition of the Dopamine Transporter (DAT) by GBR compounds.
The workflow for characterizing novel GBR analogs typically follows a logical progression from in vitro to in vivo studies.
Caption: A typical workflow for the development of novel GBR analogs.
References
- 1. GBR-12935 - Wikipedia [en.wikipedia.org]
- 2. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [논문][3H]GBR 12935 Binding to Dopamine Uptake Sites in the Human Brain [scienceon.kisti.re.kr]
- 4. Heteroaromatic analogs of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) as high-affinity dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-GBR: A Guide to Safe and Compliant Practices
Absence of specific disposal protocols for a chemical labeled "4-Bromo-GBR" necessitates a cautious approach, grounded in established best practices for hazardous research chemical waste management. Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance by treating this compound as a hazardous substance and consulting with their institution's Environmental Health and Safety (EHS) department for specific guidance.
In the absence of a dedicated Safety Data Sheet (SDS) for "this compound," the following procedures are synthesized from general hazardous waste disposal regulations and safety information for analogous brominated organic compounds. These steps are intended to provide essential, immediate safety and logistical information until a definitive identification and disposal plan can be established with EHS professionals.
Immediate Safety and Handling Protocols
Given that many brominated organic compounds are irritating, corrosive, and potentially toxic, stringent safety measures are imperative during handling and preparation for disposal.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure legs and feet are covered with long pants and closed-toe shoes.
-
Respiratory Protection: If handling the material outside of a fume hood where vapors may be generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Procedure
The disposal of this compound, treated as a hazardous chemical waste, must adhere to federal, state, and institutional regulations. The following is a general operational plan:
-
Waste Identification and Classification:
-
Since "this compound" is not a commonly indexed chemical name, it is critical to determine its hazardous characteristics. Assume the substance is hazardous until proven otherwise.
-
Do not mix this compound with other waste streams unless compatibility is confirmed. Specifically, keep halogenated organic waste separate from non-halogenated waste.[4]
-
-
Containerization:
-
Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[6]
-
The label must include:
-
The words "Hazardous Waste"[4]
-
The full chemical name ("this compound" and any other known identifiers)[5][6]
-
The approximate percentage of each chemical constituent if it is a mixture[5]
-
The date the container was first used for waste accumulation[5]
-
The name and contact information of the generating researcher or lab.
-
-
-
Storage (in a Satellite Accumulation Area - SAA):
-
Requesting Disposal:
Quantitative Data for Hazardous Waste Storage
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by general regulations.
| Parameter | Limit | Citation(s) |
| Maximum Volume of Hazardous Waste in SAA | 55 gallons (or 25 gallons in some academic labs) | [7][8] |
| Maximum Volume of Acute Hazardous Waste | 1 quart | [8] |
| Time Limit for Removal from Lab | Typically 6 to 12 months from start date | [7][8] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound.
Caption: Disposal workflow for this compound.
Prohibited Disposal Methods
Under no circumstances should this compound or its containers be disposed of via the following methods, which are illegal and unsafe:
-
Sink Disposal: Do not pour chemical waste down the drain.[4][5][6]
-
Trash Disposal: Do not discard chemical waste in the regular trash.[4][5]
-
Evaporation: Do not allow hazardous chemicals to evaporate in a fume hood as a means of disposal.[4][5]
Disposal of Empty Containers
For containers that held this compound, the following steps should be taken:
-
Thoroughly empty the container of all contents.[5]
-
The first rinse of the container must be collected and disposed of as hazardous waste.[5]
-
For highly toxic chemicals (a determination that should be made in consultation with EHS), the first three rinses must be collected as hazardous waste.[5]
-
After appropriate rinsing and air-drying, deface the original label before disposing of the container in the regular trash or as directed by EHS.[4]
By adhering to these general yet critical procedures, laboratory personnel can ensure the safe and compliant disposal of research chemicals like this compound, thereby protecting themselves, their colleagues, and the environment. Always remember, when in doubt, contact your EHS department.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Chemical Waste [k-state.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. epa.gov [epa.gov]
Essential Safety and Handling Guide for Brominated Organic Compounds
Disclaimer: The specific compound "4-Bromo-gbr" could not be definitively identified through standard chemical databases. The following information is a general guide for handling brominated organic compounds and is based on the safety profiles of several representative molecules. It is crucial to obtain the specific Safety Data Sheet (SDS) for your compound of interest to ensure safe handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with brominated organic compounds. The information is designed to be a preferred source for laboratory safety and chemical handling, offering procedural guidance to directly answer operational questions.
Hazard Summary of Representative Brominated Compounds
The hazards associated with brominated organic compounds can vary significantly based on their specific structure. The table below summarizes the key hazards of several example compounds to illustrate the potential risks.
| Compound Name | CAS Number | Physical State | Key Hazards |
| 4-Bromo Phenacyl Bromide | 99-73-0 | Solid | Causes severe skin burns and eye damage; Lachrymator.[1] |
| 1-Bromo-4-nitrobenzene | 586-78-7 | Powder Solid | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation; May cause damage to organs through prolonged or repeated exposure; Harmful to aquatic life with long lasting effects.[2] |
| 4-Bromoacetanilide | 103-88-8 | Solid | Causes skin and serious eye irritation.[3] |
| 4-bromo (likely 4-bromobiphenyl) | 92-66-0 | Colorless to yellow liquid | Irritating and corrosive; Contact can cause a burning sensation to skin and eyes; Can damage the respiratory and digestive tracts.[4][5] |
Standard Operating Procedures for Handling
1. Engineering Controls:
-
Always handle brominated organic compounds in a well-ventilated area.
-
Use a certified chemical fume hood, especially when working with volatile compounds or when generating dust or aerosols.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Ensure gloves are inspected before use and changed frequently.
-
Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a NIOSH-approved respirator with an appropriate cartridge.
3. Handling Procedures:
-
Avoid inhalation of dust, vapors, or mists.[1]
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling and before breaks.[1]
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
4. Disposal Plan:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Collect waste in a designated, labeled, and sealed container.
-
Do not dispose of down the drain.[1]
Experimental Protocols: Emergency Response
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with soap and plenty of water for at least 15 minutes.[1]
-
Seek immediate medical attention.[1]
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[1]
In Case of Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1]
-
Seek immediate medical attention.[1]
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Never give anything by mouth to an unconscious person.[1]
-
Seek immediate medical attention.[1]
Visual Guides for Safe Handling
The following diagrams illustrate key workflows for the safe handling and emergency response for hazardous chemicals.
Caption: Workflow for Safe Handling of Hazardous Chemicals.
Caption: Emergency Response Plan for a Chemical Spill.
References
- 1. 4-bromo-2-(bromomethyl)benzonitrile | 457051-12-6 | Buy Now [molport.com]
- 2. GBR-13119 - Wikipedia [en.wikipedia.org]
- 3. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GBR-12879 dihydrochloride | C28H32Cl2F2N2O | CID 24978531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GBR 12783 dihydrochloride | 67469-75-4 [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
